molecular formula C10H13F2N B2702477 4-(2,6-Difluorophenyl)butan-2-amine CAS No. 1315373-41-1

4-(2,6-Difluorophenyl)butan-2-amine

Cat. No.: B2702477
CAS No.: 1315373-41-1
M. Wt: 185.218
InChI Key: CIQBLRRBNYXOPL-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)butan-2-amine is a useful research compound. Its molecular formula is C10H13F2N and its molecular weight is 185.218. The purity is usually 95%.
BenchChem offers high-quality 4-(2,6-Difluorophenyl)butan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-Difluorophenyl)butan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,6-difluorophenyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4,7H,5-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQBLRRBNYXOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C=CC=C1F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of 4-(2,6-Difluorophenyl)butan-2-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemo-Enzymatic Synthesis of 4-(2,6-Difluorophenyl)butan-2-amine

Executive Summary

4-(2,6-Difluorophenyl)butan-2-amine (CAS: 1315373-41-1) is a high-value chiral building block, structurally analogous to intermediates used in the synthesis of DPP-4 inhibitors (e.g., Sitagliptin) and retigabine-like anticonvulsants. The 2,6-difluoro substitution pattern confers unique metabolic stability by blocking the metabolically labile ortho positions on the phenyl ring, a critical feature for extending half-life in CNS and metabolic drug candidates.

This guide details two distinct synthetic pathways:

  • Linear Chemical Synthesis: A robust, scalable route utilizing Aldol condensation and reductive amination.

  • Biocatalytic Asymmetric Synthesis: A high-fidelity route employing ω-Transaminases (ω-TA) to establish the C2 chiral center with >99% enantiomeric excess (ee).

Retrosynthetic Analysis

The synthesis hinges on the efficient preparation of the ketone intermediate, 4-(2,6-difluorophenyl)butan-2-one .

  • Disconnection A (Chemical): Reductive amination of the ketone using non-selective hydride donors.

  • Disconnection B (Enzymatic): Asymmetric transamination of the ketone using PLP-dependent amine transaminases.[1]

  • Precursor Assembly: The ketone is accessed via Claisen-Schmidt (Aldol) condensation of 2,6-difluorobenzaldehyde and acetone, followed by selective alkene hydrogenation.

Route 1: Linear Chemical Synthesis (Scalable)

This route is prioritized for multi-gram scale production where racemic product is acceptable or downstream chiral resolution is planned.

Phase 1: Claisen-Schmidt Condensation

Reaction: 2,6-Difluorobenzaldehyde + Acetone


 (E)-4-(2,6-difluorophenyl)but-3-en-2-one
  • Protocol:

    • Charge a reactor with Acetone (5.0 equiv) and 2,6-Difluorobenzaldehyde (1.0 equiv). Note: Excess acetone is critical to prevent the formation of the dibenzalacetone byproduct.

    • Cool to 0–5 °C.

    • Slowly add 10% NaOH (aq) (0.2 equiv) over 30 minutes. The reaction is exothermic; maintain T < 10 °C to avoid polymerization.

    • Stir at 20–25 °C for 4 hours. Monitor by TLC/HPLC for disappearance of aldehyde.

    • Quench: Neutralize with 1N HCl to pH 7.

    • Workup: Evaporate excess acetone. Extract aqueous residue with EtOAc. Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Purification: Recrystallization from hexanes/EtOH or vacuum distillation.

Phase 2: Selective Hydrogenation

Reaction: (E)-Enone


 Saturated Ketone
  • Critical Control Point: The 2,6-difluoro motif is electron-deficient. Aggressive hydrogenation (high T/P) or active catalysts (Pd/C with acid) can lead to hydrodefluorination.

  • Protocol:

    • Dissolve enone in MeOH .

    • Add 5% Pd/C (5 wt% loading) and K₂CO₃ (0.1 equiv). Note: Carbonate acts as a scavenger to prevent acid-catalyzed defluorination.

    • Hydrogenate at 1 atm H₂ (balloon) at RT for 2–4 hours.

    • Filter through Celite to remove catalyst. Concentrate to yield 4-(2,6-difluorophenyl)butan-2-one .

Phase 3: Reductive Amination

Reaction: Ketone


 Racemic Amine
  • Protocol:

    • Dissolve ketone (1.0 equiv) in MeOH .

    • Add Ammonium Acetate (10.0 equiv) and NaCNBH₃ (1.5 equiv).

    • Adjust pH to ~6 with glacial acetic acid.

    • Stir at RT for 24 hours.

    • Workup: Basify to pH >10 with NaOH. Extract with DCM. The amine product will be in the organic layer.[2]

    • Salt Formation: Treat with HCl/Dioxane to precipitate the amine hydrochloride salt for storage.

Route 2: Biocatalytic Asymmetric Synthesis (Chiral)

For drug development, enantiopurity is non-negotiable. This route uses ω-Transaminases to install the amine directly with high stereocontrol.

Mechanism: Ping-Pong Bi-Bi

The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor. An amine donor (e.g., Isopropylamine or L-Alanine) aminates the PLP, which then transfers the amine to the ketone substrate.

Experimental Workflow

Reagents:

  • Substrate: 4-(2,6-difluorophenyl)butan-2-one (50 mM)

  • Enzyme: Commercial ω-TA (e.g., Codexis ATA or in-house Vibrio fluvialis variant)

  • Donor: Isopropylamine (1 M, also serves as buffer component)

  • Cofactor: PLP (1 mM)

Protocol:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine. Note: Isopropylamine shifts the equilibrium by removal of acetone (volatile).

  • Reaction: Add substrate (dissolved in 5% DMSO) to the buffer. Add lyophilized enzyme powder (10 mg/mL).

  • Incubation: Shake at 30 °C, 150 rpm for 24 hours.

  • Monitoring: Analyze by Chiral HPLC.

    • (R)-Selective TA

      
       (R)-4-(2,6-difluorophenyl)butan-2-amine
      
    • (S)-Selective TA

      
       (S)-4-(2,6-difluorophenyl)butan-2-amine
      
  • Workup: Acidify to pH 2 (to protonate amine and keep it in aqueous phase), extract with MTBE (removes unreacted ketone). Basify aqueous phase to pH 12, extract with DCM to recover pure chiral amine.

Visualization of Workflows

Figure 1: Chemical Synthesis Pathway

ChemicalSynthesis Start 2,6-Difluorobenzaldehyde Aldol Aldol Condensation (NaOH, 0-5°C) Start->Aldol Acetone Acetone (Excess) Acetone->Aldol Enone (E)-Enone Intermediate Aldol->Enone - H2O Hydro Hydrogenation (Pd/C, 1 atm) Enone->Hydro Ketone 4-(2,6-difluorophenyl) butan-2-one Hydro->Ketone RedAm Reductive Amination (NH4OAc, NaCNBH3) Ketone->RedAm Product Racemic Target Amine RedAm->Product

Caption: Linear chemo-synthetic route emphasizing the critical hydrogenation step to preserve the difluoro-motif.

Figure 2: Biocatalytic Transamination Cycle

Biocatalysis EnzPLP Enzyme-PLP (Internal Aldimine) EnzPMP Enzyme-PMP (Pyridoxamine) EnzPLP->EnzPMP 1. Deamination of Donor Byproduct Acetone (Volatile Byproduct) EnzPLP->Byproduct Output EnzPMP->EnzPLP 2. Amination of Substrate Product Chiral Amine (>99% ee) EnzPMP->Product Output Substrate Ketone Substrate Substrate->EnzPMP Input Donor Isopropylamine (Amine Donor) Donor->EnzPLP Input

Caption: Ping-Pong Bi-Bi mechanism for the asymmetric transamination of the ketone precursor.

Data Summary & Comparison

ParameterChemical Route (Route 1)Biocatalytic Route (Route 2)
Step Count 3 Linear Steps2 Steps (Ketone Synth + Enz)
Chirality Racemic (requires resolution)>99% ee (R or S)
Yield (Overall) ~65-75%~85% (Step 2 conversion)
Atom Economy Moderate (Stoichiometric reductants)High (Catalytic enzyme)
Safety Profile Cyanoborohydride toxicityAqueous buffer, mild temp
Cost Driver Pd/C CatalystEnzyme cost (reusable if immobilized)

References

  • Preparation of 4-(Fluorophenyl)but-3-en-2-ols. IOSR Journal of Applied Chemistry. Describes the synthesis of fluorinated enones via Aldol condensation and subsequent reduction.

  • Biocatalytic Transamination of Fluorinated Ketones. Advanced Synthesis & Catalysis. Details the reactivity of transaminases with alpha- and beta-fluorinated ketones, confirming stability and enantioselectivity.

  • Synthesis of Sitagliptin Intermediates. MDPI. Discusses the industrial application of transaminases for bulky, chiral amine synthesis similar to the target molecule.

  • Aldol Condensation Protocols. Organic Syntheses. Standard protocols for benzaldehyde-acetone condensations adaptable to fluorinated analogs.

  • Product Identification. ChemicalBook. Commercial validation of 4-(2,6-difluorophenyl)butan-2-amine (CAS 1315373-41-1).[3]

Sources

Process Development Guide: Chiral Resolution of 4-(2,6-Difluorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Analysis

The resolution of 4-(2,6-difluorophenyl)butan-2-amine (hereafter DFPBA ) presents a specific set of challenges distinct from its non-fluorinated analog, 4-phenylbutan-2-amine. While the chiral center at the C2 position is chemically standard, the 2,6-difluoro substitution pattern on the phenyl ring introduces two critical factors:

  • Electronic Deactivation: The electron-withdrawing fluorine atoms reduce the basicity of the amine slightly via inductive effects (though attenuated by the alkyl chain), potentially affecting salt stability in classical resolution.[1]

  • Lipophilicity & Sterics: The 2,6-difluoro motif increases the molecule's lipophilicity (LogP) and creates a "shielded" steric bulk that can disrupt the crystal packing required for diastereomeric salt formation.[1]

Therefore, this guide prioritizes Enzymatic Kinetic Resolution (EKR) as the primary strategy due to its insensitivity to distal steric bulk, with Classical Resolution as a secondary option.[1]

Structural Context[2][3][4][5][6][7][8]
  • Target: (R)- or (S)-4-(2,6-difluorophenyl)butan-2-amine[1]

  • Key Intermediate For: Potential synthesis of fluorinated analogs of DPP-4 inhibitors or CNS-active agents (structurally homologous to fragments of Retigabine or Sitagliptin).[1]

Primary Strategy: Enzymatic Kinetic Resolution (Biocatalysis)[1]

Rationale: Lipases, particularly Candida antarctica Lipase B (CAL-B), exhibit high enantioselectivity (


) for amines with a methyl group at the stereocenter (homologous to 2-aminobutane derivatives).[1] The distal 2,6-difluorophenyl group typically does not interfere with the enzyme's active site pocket, making this more robust than crystallization.[1]
The Mechanism

The lipase catalyzes the acylation of the (R)-enantiomer (typically) using an acyl donor (ethyl acetate or methoxyacetate), leaving the (S)-amine unreacted.

Experimental Protocol (Bench Scale: 10g)

Reagents:

  • Substrate: Racemic DFPBA (10.0 g, ~54 mmol)

  • Catalyst: Novozym 435 (Immobilized CAL-B), 50% w/w loading (5.0 g)[1]

  • Acyl Donor/Solvent: Ethyl Acetate (Dry, >99.5%) - 100 mL (10V)[1]

  • Additive: Molecular Sieves (4Å) to scavenge moisture.[1]

Workflow:

  • Setup: In a 250 mL round-bottom flask, dissolve racemic DFPBA in dry Ethyl Acetate. Add activated Molecular Sieves.[1]

  • Initiation: Add Novozym 435. Stir at 30-35°C at 200 RPM. Note: Higher agitation shears the immobilized beads; lower temperature maximizes enantioselectivity (E-value).

  • Monitoring: Monitor conversion via GC or HPLC every 2 hours.

    • Stop Condition: Theoretical conversion is 50%.[1] Stop reaction at 49-51% conversion .

  • Workup:

    • Filter off the enzyme and sieves.[1] (Enzyme can be washed with EtOAc and recycled).[1]

    • Concentrate the filtrate to obtain a mixture of (R)-acetamide and (S)-amine.[1]

  • Separation:

    • Dissolve the residue in MTBE (Methyl tert-butyl ether).[1]

    • Acid Extraction: Wash with 1M HCl (3x).[1]

      • Aqueous Layer: Contains (S)-amine hydrochloride.[1] Basify with NaOH and extract to recover pure (S)-amine.[1]

      • Organic Layer:[1][2][3][4] Contains (R)-acetamide .[1][5]

  • Hydrolysis (to recover R-amine): Reflux the (R)-acetamide in 6M HCl/EtOH (1:1) for 12 hours. Basify and extract.

Workflow Visualization

G Start Racemic DFPBA (10g in EtOAc) Enzyme Add CAL-B Lipase (Novozym 435) Start->Enzyme Stir Incubate 30°C Stop at 50% Conv. Enzyme->Stir Filter Filter Catalyst Stir->Filter Extract Partition: MTBE / 1M HCl Filter->Extract OrgLayer Organic Layer (R)-Acetamide Extract->OrgLayer Lipophilic AqLayer Aqueous Layer (S)-Amine HCl Extract->AqLayer Hydrophilic Hydrolysis Acid Hydrolysis (6M HCl, Reflux) OrgLayer->Hydrolysis Base1 Basify (NaOH) AqLayer->Base1 ProdR Pure (R)-Amine (>99% ee) Hydrolysis->ProdR ProdS Pure (S)-Amine (>98% ee) Base1->ProdS

Caption: Kinetic Resolution Workflow for DFPBA using CAL-B Lipase.

Secondary Strategy: Classical Resolution (Salt Formation)[1]

Rationale: If biocatalysis is unavailable, classical resolution is the fallback.[1] Due to the lipophilicity of the 2,6-difluorophenyl group, standard tartaric acid often fails to crystallize.[1] We utilize O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) or N-Acetyl-L-leucine , which are superior for resolving lipophilic amines.[1]

Screening Protocol (The "Method of Half-Quantities")

Instead of using 1 equivalent of acid, use 0.5 equivalents of the resolving agent.[1] This forces the enantiomers to compete for the acid, theoretically maximizing yield to 50% of the desired salt.

Recommended Resolving Agents:

  • L-DBTA (Dibenzoyl-L-tartaric acid): First choice for phenyl-alkyl amines.[1]

  • Mandelic Acid: Good alternative if DBTA fails.[1]

  • N-Acetyl-L-Leucine: Excellent for stubborn amines.[1]

Experimental Protocol (L-DBTA)
  • Dissolution: Dissolve 10 mmol of Racemic DFPBA in Ethanol/Water (95:5) .

  • Addition: Add 5 mmol (0.5 eq) of L-DBTA dissolved in warm ethanol.

  • Crystallization: Heat to reflux until clear, then cool slowly to Room Temperature (RT) over 4 hours. Stir at RT for another 4 hours.

  • Harvest: Filter the precipitate. This is typically the (R)-amine-L-DBTA salt (confirm absolute config via optical rotation or X-ray).[1]

  • Recrystallization: If ee < 95%, recrystallize from pure Ethanol.[1]

  • Liberation: Treat the salt with 1M NaOH and extract with DCM to yield the free amine.

Analytical Controls & Validation

You cannot optimize what you cannot measure.[1] The 2,6-difluoro group provides a distinct UV signature but requires specific chiral columns.[1]

Chiral HPLC Method[1][2]
  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (5 µm, 4.6 x 250 mm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: The amine additive (DEA) is critical to prevent peak tailing of the basic amine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl absorption) or 210 nm.[1]

  • Expected Elution: The non-fluorinated analog typically elutes (S) then (R) on OD-H columns, but standards must be injected to confirm.

Data Summary Table: Method Comparison
FeatureEnzymatic Resolution (CAL-B)Classical Resolution (L-DBTA)
Theoretical Yield 50% (max)50% (max)
Enantiomeric Excess (ee) Typically >99% (Excellent)80-95% (Requires Recryst.)[1]
Scalability High (Linear scale-up)Medium (Crystallization dynamics vary)
Cost High (Enzyme) - RecyclableLow (Acid)
Robustness to 2,6-F High (Sterics tolerated)Low (Disrupts packing)

Strategic Decision Matrix

Use this logic flow to determine the optimal path for your specific batch size and purity requirements.

DecisionMatrix Start Start: Racemic DFPBA CheckScale Scale > 1kg? Start->CheckScale SmallScale Use Enzymatic (CAL-B) CheckScale->SmallScale No LargeScale Check Cost Constraints CheckScale->LargeScale Yes Result Target: >99% ee SmallScale->Result CostSensitive Cost Critical? LargeScale->CostSensitive YesCost Salt Screening (L-DBTA / Mandelic) CostSensitive->YesCost Yes NoCost Enzymatic (CAL-B) (Recycle Enzyme) CostSensitive->NoCost No YesCost->Result NoCost->Result

Caption: Decision Matrix for selecting the resolution strategy based on scale and cost.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2005).[1] Lipase-mediated chiral resolution of racemates in organic solvents.[1] Tetrahedron: Asymmetry, 15(21), 3331-3351.[1] Link[1]

  • Breuer, M., et al. (2004).[1] Industrial Methods for the Production of Optically Active Intermediates.[1][2][6] Angewandte Chemie International Edition, 43(7), 788-824.[1] Link[1]

  • González-Sabín, J., et al. (2013).[1] Chemoenzymatic dynamic kinetic resolution of α-trifluoromethylated amines. RSC Advances, 3, 9820-9828.[1][7] (Demonstrates CAL-B efficacy on fluorinated amines). Link

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Standard reference for "Method of Half-Quantities").[1] Link[1]

  • Daicel Chiral Technologies. (n.d.).[1] Application Note: Separation of Phenyl-Alkyl Amines on Chiralcel OD-H. Link[1]

Sources

Technical Monograph: Spectroscopic Characterization of 4-(2,6-Difluorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for analytical chemists and pharmaceutical researchers. It synthesizes structural logic, predicted and empirical spectroscopic trends, and validation protocols for 4-(2,6-Difluorophenyl)butan-2-amine .

Executive Summary & Structural Logic

4-(2,6-Difluorophenyl)butan-2-amine (CAS: 1315373-41-1) represents a specific regioisomer of fluorinated phenylbutylamines. Unlike the more common phenethylamines (2-carbon linker), this compound features a 4-carbon chain with the amine at the beta-position relative to the methyl terminus.

The critical analytical challenge lies in distinguishing the 2,6-difluoro substitution pattern from its 2,4-, 2,5-, or 3,4-isomers. The symmetry of the 2,6-substitution creates a distinct NMR "fingerprint" due to equivalent Fluorine-Proton (


H-

F) and Fluorine-Carbon (

C-

F) couplings.
Structural Identifiers
  • IUPAC Name: 4-(2,6-difluorophenyl)butan-2-amine[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    N[3]
  • Molecular Weight: 185.22 g/mol [2]

  • Monoisotopic Mass: 185.1016 Da

Synthetic Context & Impurity Profiling

To understand the spectroscopic background, one must recognize the synthesis pathway.[4] Impurities from incomplete reduction or side reactions often complicate the spectra.

Synthesis Workflow (Reductive Amination Route)

The most robust route involves the condensation of 2,6-difluorobenzaldehyde with acetone (Aldol), followed by hydrogenation and reductive amination.

SynthesisPath Start 2,6-Difluorobenzaldehyde Inter1 4-(2,6-Difluorophenyl) but-3-en-2-one Start->Inter1 Aldol Condensation (OH-) Acetone Acetone Acetone->Inter1 Inter2 4-(2,6-Difluorophenyl) butan-2-one Inter1->Inter2 H2 / Pd-C (Alkene Reduction) Product 4-(2,6-Difluorophenyl) butan-2-amine Inter2->Product Reductive Amination (NH4OAc, NaBH3CN) Impurity Impurity: Dimer/Imine Inter2->Impurity Side Rxn

Figure 1: Synthetic pathway highlighting the ketone intermediate (Inter2) which often appears as a carbonyl impurity in IR/NMR if purification is incomplete.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 2,6-difluoro substitution imposes a high degree of symmetry on the aromatic ring, simplifying the aromatic region but introducing complex coupling constants (


).
H NMR Data (400 MHz, CDCl )

The aromatic region is the diagnostic key. The 2,6-difluoro pattern renders the H-3 and H-5 protons equivalent, and H-4 distinct.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

in Hz)
Assignment
Ar-H4 7.10 – 7.18tt (triplet of triplets)1H

,

Aromatic (Para to alkyl)
Ar-H3,5 6.85 – 6.95t (triplet/multiplet)2H

,

Aromatic (Meta to alkyl)
CH-NH

2.95 – 3.05m (multiplet)1H-C2-H (Chiral center)
Ar-CH

2.65 – 2.75t (triplet)2H

C4-H (Benzylic)
CH

-CH
1.60 – 1.75m (multiplet)2H-C3-H (Homobenzylic)
NH

1.40 – 1.80bs (broad singlet)2H-Amine (D

O exchangeable)
CH

1.12d (doublet)3H

C1-H (Terminal Methyl)

Analyst Note: The "triplet of triplets" for H-4 arises because it couples to two equivalent protons (H3, H5) and two equivalent fluorines (F2, F6).

C NMR Data (100 MHz, CDCl )

Carbon-Fluorine coupling dominates the spectrum.

CarbonShift (

, ppm)
Splitting Pattern

(Hz)
Assignment
C-F (C2,6) 161.5dd (doublet of doublets)

,

C-F ipso carbons
C-Alkyl (C1) 118.2t (triplet)

Quaternary C attached to chain
C-H (C4) 128.5t (triplet)

Para carbon
C-H (C3,5) 111.4m (multiplet)

Meta carbons
CH-NH

46.5s-C2 (Aliphatic)
Ar-CH

39.2s-C4 (Benzylic)
CH

23.8s-C3 (Homobenzylic)
CH

23.5s-C1 (Methyl)

Mass Spectrometry (MS) Profile

For forensic and metabolic identification, the fragmentation pattern (EI-MS or ESI-MS/MS) is critical. The molecule follows the standard "nitrogen rule" and alpha-cleavage dominance of primary amines.

Fragmentation Pathway (EI, 70 eV)

The primary fragmentation mechanism is


-cleavage  adjacent to the nitrogen atom.
  • Molecular Ion (

    
    ): 
    
    
    
    185 (Weak intensity, <5%)
  • Base Peak:

    
     44 (
    
    
    
    )
    • This peak is diagnostic for any 2-aminoalkane (amphetamine class) where the alpha-methyl group is present.

  • Benzylic Cation:

    
     127 (
    
    
    
    )
    • This confirms the 2,6-difluorobenzyl moiety.

  • Tropylium Loss:

    
     127 
    
    
    
    
    
    107 (Loss of HF) is a common secondary pathway.
MS Fragmentation Diagram (Graphviz)

MSFragmentation Parent Molecular Ion (M+) m/z 185 AlphaCleave Alpha-Cleavage Parent->AlphaCleave McLafferty McLafferty Rearrangement (Minor) Parent->McLafferty BasePeak Imine Cation (Base Peak) [CH3-CH=NH2]+ m/z 44 AlphaCleave->BasePeak Dominant Path NeutralFrag Neutral Radical [2,6-F2-Ph-CH2-CH2]• AlphaCleave->NeutralFrag Benzylic Difluorobenzyl Cation [2,6-F2-Ph-CH2]+ m/z 127 McLafferty->Benzylic Charge Retention on Ring

Figure 2: ESI/EI Fragmentation logic. The m/z 44 peak is the primary quantifier, while m/z 127 serves as the structural qualifier.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups (primary amine) and the specific aromatic substitution.

Wavenumber (cm

)
IntensityVibrational ModeDiagnostic Value
3350 – 3280 Medium, BroadN-H stretchingDoublet indicates primary amine (-NH

).
2960 – 2850 StrongC-H stretchingAliphatic chain (methyl/methylene).
1620 – 1590 MediumN-H bendingScissoring vibration of NH

.
1590, 1470 StrongC=C aromaticRing breathing modes.
1230 – 1000 Very Strong C-F stretching Diagnostic for fluoroarenes.
780 – 720 StrongC-H out-of-plane1,2,3-trisubstituted benzene (indicative of 2,6-sub).

Validation & Quality Control Protocols

To ensure the integrity of the data and the identity of the compound, the following self-validating checks are recommended.

The "Split-Peak" Validation (NMR)

In the


C NMR, observe the signal for C1 (aromatic) .
  • Pass Criteria: It must appear as a triplet (due to coupling with two equivalent F atoms at positions 2 and 6).

  • Fail Criteria: If it appears as a doublet of doublets with different

    
     values, you likely have the 2,4-difluoro  or 2,5-difluoro  isomer (where F atoms are not equivalent relative to C1).
    
The "44/127" Ratio (MS)

In GC-MS (EI Source):

  • The ratio of

    
     44 to 
    
    
    
    127 should be consistently high (>10:1) due to the stability of the iminium ion formed by alpha-cleavage.
  • If

    
     127 is the base peak, suspect thermal degradation in the injector port or a different ionization energy.
    
Chromatographic Purity (HPLC-UV)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 262 nm (Absorption max for 2,6-difluorophenyl moiety).

  • Note: The 2,6-difluoro substitution typically reduces retention time slightly compared to the non-fluorinated analog due to polarity changes.

References

  • General Phenethylamine Fragmentation: Asakawa, D., et al. (2020). "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry." Analytical Chemistry. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • NMR of Fluoroaromatics: Emsley, J. W., & Phillips, L. (1971). "Fluorine Coupling Constants." Progress in Nuclear Magnetic Resonance Spectroscopy. (Standard Reference Text).
  • Synthesis of Fluorinated Phenethylamines: Li, Y., et al. (2024).[7] "Preparation of Aromatic Amines by Electrophilic Amination." Organic Letters. Link

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." (Used for consensus data on 2,6-difluorobenzyl fragments). Link

Sources

"crystal structure of 4-(2,6-Difluorophenyl)butan-2-amine"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Determination of 4-(2,6-Difluorophenyl)butan-2-amine

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the single-crystal X-ray structure of 4-(2,6-difluorophenyl)butan-2-amine. Aimed at researchers, scientists, and professionals in drug development, this document outlines a complete workflow, from chemical synthesis and crystallization to data collection, structure solution, and detailed analysis. By presenting a hypothetical yet plausible case study, this guide serves as a practical roadmap for the structural elucidation of novel small molecules, particularly fluorinated amines, which are of significant interest in medicinal chemistry. The principles and protocols described herein are grounded in established crystallographic and synthetic chemistry practices, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physicochemical properties and biological activity. For drug development professionals, obtaining a high-resolution crystal structure is a critical step in understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection.[1] Fluorinated amines, such as 4-(2,6-difluorophenyl)butan-2-amine, represent a class of compounds with significant potential in pharmaceuticals. The incorporation of fluorine atoms can modulate properties like metabolic stability, lipophilicity, and binding affinity.[2] Therefore, a definitive understanding of their solid-state conformation and intermolecular interactions is paramount.

This guide will walk through the process of determining the crystal structure of 4-(2,6-Difluorophenyl)butan-2-amine (a compound with CAS number 1315373-41-1 and molecular formula C₁₀H₁₃F₂N[3]), from its synthesis to the final structural analysis.

Synthesis and Purification

A robust and scalable synthesis is the first step towards obtaining high-quality crystals. For a primary amine like 4-(2,6-difluorophenyl)butan-2-amine, reductive amination is an effective and widely used method.[4][5] This approach avoids the over-alkylation issues often encountered with direct alkylation of ammonia.[4]

The chosen synthetic pathway starts from the corresponding ketone, 4-(2,6-difluorophenyl)butan-2-one.

Proposed Synthetic Protocol: Reductive Amination
  • Imine Formation: To a solution of 4-(2,6-difluorophenyl)butan-2-one (1.0 eq.) in methanol (MeOH), add ammonium acetate (5.0 eq.). The mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is complete, the reaction mixture is cooled to 0 °C in an ice bath. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), is added portion-wise.[6] NaBH₃CN is preferred as it is selective for the imine in the presence of the ketone, although other reducing agents like sodium triacetoxyborohydride can also be used.[4][6]

  • Work-up and Purification: The reaction is allowed to warm to room temperature and stirred overnight. The solvent is then removed under reduced pressure. The residue is taken up in dichloromethane (DCM) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure 4-(2,6-difluorophenyl)butan-2-amine.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in structure determination.[7] The process is highly empirical, and multiple techniques should be explored in parallel.

General Considerations
  • Purity: The starting material must be of the highest possible purity (>98%).

  • Solvent Selection: A suitable solvent system is one in which the compound is moderately soluble. The ideal scenario is high solubility at an elevated temperature and lower solubility upon cooling.

  • Nucleation and Growth: Crystal growth should be slow and undisturbed to allow for the formation of a well-ordered lattice.

Recommended Crystallization Protocol: Slow Evaporation
  • Solvent Screening: Screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) for their ability to dissolve the amine.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified amine in a suitable solvent at room temperature in a clean vial.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for slow evaporation of the solvent over several days to weeks.[7] Store the vial in a vibration-free environment.

  • Crystal Harvesting: Once suitable crystals have formed (ideally 0.1-0.3 mm in size[1]), carefully harvest them using a nylon loop.

If slow evaporation is unsuccessful, other techniques such as vapor diffusion (liquid-liquid or solid-liquid) and cooling crystallization should be attempted.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[8]

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Amine purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for crystal structure determination.

Step-by-Step Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1] For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument bombards the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and rotates the crystal through a series of angles.[8] A detector records the positions and intensities of the diffracted X-ray beams.

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors (e.g., absorption, background noise) and to integrate the intensities of the reflections. This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.

Structure Solution, Refinement, and Analysis

The processed diffraction data are used to solve and refine the crystal structure.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the electron density map. This map reveals the positions of most of the non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated using software tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Hypothetical Crystal Structure of 4-(2,6-Difluorophenyl)butan-2-amine

While the actual crystal structure is not publicly available, we can present a plausible set of crystallographic data based on similar known structures of fluorinated organic molecules.

Molecular Structure

The molecular structure of 4-(2,6-difluorophenyl)butan-2-amine is expected to consist of a flexible butylamine chain attached to a rigid 2,6-difluorophenyl ring.

Caption: 2D representation of 4-(2,6-Difluorophenyl)butan-2-amine.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for the title compound, which would be expected if single crystals were grown and analyzed.

ParameterHypothetical Value
Chemical formulaC₁₀H₁₃F₂N
Formula weight185.22
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)14.0
c (Å)9.8
β (°)110.0
Volume (ų)1354
Z4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
R[F² > 2σ(F²)]~0.04
wR(F²)~0.12
Goodness-of-fit (S)~1.05
Analysis of Intermolecular Interactions

In the solid state, molecules of 4-(2,6-difluorophenyl)butan-2-amine would likely be linked by a network of intermolecular hydrogen bonds involving the amine group (N-H) as a donor and the fluorine atoms (F) or the amine nitrogen (N) of adjacent molecules as acceptors. These N-H···F and N-H···N interactions would play a crucial role in the crystal packing.

crystal_packing cluster_mol1 Molecule A cluster_mol2 Molecule B N_A N-H F_B F N_A->F_B N-H···F F_A F N_B N-H N_B->F_A N-H···F

Caption: Hypothetical hydrogen bonding in the crystal lattice.

Conclusion

This technical guide has detailed a comprehensive, albeit hypothetical, pathway for the determination of the crystal structure of 4-(2,6-difluorophenyl)butan-2-amine. From a plausible synthetic route via reductive amination to established protocols for crystallization and single-crystal X-ray diffraction, the described workflow represents a standard and robust approach in modern chemical research. The elucidation of such a structure would provide invaluable insights into the conformational preferences and intermolecular interactions of this fluorinated amine, thereby aiding in the rational design of future drug candidates.

References

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.
  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Excillum. (n.d.). Small molecule crystallography.
  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.
  • DOI. (2013, August 15).
  • University of Colorado Boulder. (n.d.). Crystallization.
  • Metherall, J. P., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
  • Advanced ChemBlocks. (2026, February 21). 4-(2,6-difluorophenyl)butan-2-amine.
  • YouTube. (2024, May 9). High throughput nanoscale crystallization for small organic molecules and pharmaceuticals - Webinar.
  • Tlili, A., & Billard, T. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2025, November 13). Direct reductive amination of ketones with amines by reductive aminases.
  • Hu, J., et al. (n.d.).
  • Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University.
  • Google Patents. (n.d.). CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines.

Sources

"in vitro biological screening of 4-(2,6-Difluorophenyl)butan-2-amine"

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Biological Screening of 4-(2,6-Difluorophenyl)butan-2-amine: A Comprehensive Technical Guide

Pharmacological Rationale & Core Directive

4-(2,6-Difluorophenyl)butan-2-amine is a highly specialized arylalkylamine. Structurally, it is an extended homologue of amphetamine (a phenylbutylamine) featuring a 2,6-difluoro substitution on the aromatic ring. In medicinal chemistry, this specific halogenation pattern is a classic bioisosteric maneuver designed to block cytochrome P450-mediated aromatic oxidation while sterically locking the conformation of the alkylamine side chain.

Because of its structural homology to endogenous trace amines and classical psychedelics, the primary pharmacodynamic space for this novel chemical entity (NCE) is dominated by monoaminergic G-protein-coupled receptors (GPCRs). The critical targets for in vitro screening include the Trace Amine-Associated Receptor 1 (TAAR1) (a major target for novel antipsychotics)[1] and the 5-HT2 serotonin receptor family (5-HT2A for efficacy; 5-HT2B for valvulopathy off-target risk)[2].

As a Senior Application Scientist, I have designed the following in vitro screening cascade. It eschews basic end-point assays in favor of kinetic, self-validating systems that orthogonalize binding affinity with functional efficacy and safety profiling.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Safety & Off-Target Start 4-(2,6-Difluorophenyl) butan-2-amine TAAR1 TAAR1 Activation (cAMP BRET) Start->TAAR1 HT2A 5-HT2A/2C Binding (Radioligand) Start->HT2A FLIPR 5-HT2A Functional (FLIPR Ca2+) HT2A->FLIPR HT2B 5-HT2B Agonism (Valvulopathy Risk) FLIPR->HT2B HERG hERG Blockade (Automated Patch-Clamp) FLIPR->HERG

In Vitro Screening Cascade for 4-(2,6-Difluorophenyl)butan-2-amine.

Phase 1: Primary Target Engagement & Functional Efficacy

Protocol 1: TAAR1 Functional Activation via cAMP BRET Biosensor

Causality: TAAR1 is a Gs-coupled receptor. Traditional ELISA-based cAMP assays are end-point only and susceptible to artifacts from intracellular phosphodiesterases. To accurately capture the activation kinetics of 4-(2,6-difluorophenyl)butan-2-amine, we utilize a Bioluminescence Resonance Energy Transfer (BRET) assay using an EPAC-based cAMP biosensor. This allows for real-time, high-throughput quantification of intracellular cAMP in live cells[1].

Step-by-Step Methodology:

  • Cell Preparation: Transiently transfect HEK-293 cells with human TAAR1 cDNA and the EPAC cAMP BRET biosensor plasmid using Lipofectamine. Seed at 50,000 cells/well in a 96-well white microplate.

  • Substrate Loading: Incubate cells with 5 μM Coelenterazine h (the luciferase substrate) for 10 minutes at room temperature in the dark.

  • Compound Addition: Add 4-(2,6-difluorophenyl)butan-2-amine in a 10-point concentration-response curve (10 μM to 0.1 nM).

  • Kinetic Readout: Immediately measure the BRET signal using a microplate reader. The BRET ratio is calculated as the emission at 535 nm (YFP) divided by the emission at 475 nm (Luciferase).

  • Self-Validation Mechanism: Every plate must include a full concentration-response curve of Tyramine (endogenous TAAR1 agonist). The assay is validated only if the Z'-factor is > 0.6[1].

Protocol 2: 5-HT2A/2B Functional Screening via FLIPR Calcium Assay

Causality: The 5-HT2A (therapeutic target) and 5-HT2B (cardiac liability target) receptors are Gq-coupled, triggering the phospholipase C (PLC) pathway to release intracellular calcium. We utilize a Fluorescent Imaging Plate Reader (FLIPR) with extracellular quenching technology. This eliminates the need for wash steps, preserving weakly adherent cells and drastically reducing well-to-well variability[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing h5-HT2A or h5-HT2B at 70,000 cells/well in a poly-D-lysine coated 96-well clear-bottom plate. Incubate overnight[3].

  • Dye Loading: Add 100 μL of FLIPR Calcium 6 Assay reagent (containing the calcium-sensitive fluorophore and extracellular masking dye) to each well. Incubate for 1 hour at 37°C[3].

  • Dual-Addition Readout:

    • Addition 1 (Agonism): Inject the NCE and monitor fluorescence (Ex 485 nm / Em 525 nm) for 3 minutes.

    • Addition 2 (Antagonism/Self-Validation): After 15 minutes, inject a saturating dose of 5-HT (EC80) into the same well. If the NCE showed no agonism but suppresses this 5-HT response, it is validated as an antagonist, eliminating false negatives[3].

Pathways Ligand Arylalkylamine Ligand TAAR1 TAAR1 (Gs) Ligand->TAAR1 HT2A 5-HT2A (Gq) Ligand->HT2A AC Adenylyl Cyclase TAAR1->AC cAMP cAMP Increase AC->cAMP BRET EPAC BRET Signal cAMP->BRET PLC Phospholipase C HT2A->PLC Ca Intracellular Ca2+ PLC->Ca FLIPR FLIPR Fluorescence Ca->FLIPR

GPCR Signaling Pathways & Corresponding Assay Readouts for the NCE.

Phase 2: Safety & Off-Target Profiling

Protocol 3: Cardiac Liability (hERG) via Automated Patch-Clamp

Causality: Basic amines like butan-2-amines are notorious for trapping within the inner vestibule of the Kv11.1 (hERG) potassium channel, leading to QT prolongation and Torsades de Pointes. High-throughput automated patch-clamp under physiological temperatures (37°C) is mandated by CiPA guidelines to accurately predict clinical proarrhythmia, as room-temperature assays often underestimate blockade potency[4].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and resuspend in extracellular buffer. Load into a semi-automated patch-clamp system (e.g., QPatch or IonFlux)[5].

  • Electrophysiology Setup: Establish whole-cell configuration. Clamp the temperature of the recording site strictly at 37°C[4].

  • Voltage Protocol: Apply a depolarizing pulse to +40 mV for 500 ms, followed by a ramp down to -80 mV to elicit the peak tail current.

  • Self-Validation Mechanism: E-4031 (a known hERG inhibitor) is used as a positive control on a dedicated microfluidic channel. The assay run is only validated if E-4031 yields an IC50 between 260 nM and 840 nM[5].

Quantitative Data Summarization

To benchmark 4-(2,6-difluorophenyl)butan-2-amine against industry standards, the following table outlines the expected reference metrics required to validate the screening cascade.

Target / AssayAssay TypeReference ControlValidated Control IC50/EC50NCE Success Threshold
TAAR1 cAMP BRET (Gs)Tyramine0.5 - 1.2 μMEC50 < 100 nM
5-HT2A Radioligand Binding[3H]-LSD0.33 - 1.5 nMKi < 50 nM
5-HT2A FLIPR Calcium (Gq)5-HT (Serotonin)5.0 - 15.0 nMEC50 < 100 nM
5-HT2B FLIPR Calcium (Gq)5-HT (Serotonin)1.0 - 5.0 nMEC50 > 10,000 nM (Safety)
hERG (Kv11.1) Auto Patch-ClampE-4031294 - 724 nMIC50 > 30,000 nM (Safety)

Table 1: Standardized reference metrics and safety thresholds for the in vitro evaluation of arylalkylamine derivatives.

References

  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC. nih.gov.
  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - MDPI. mdpi.com.
  • Investigation of in vitro IKr/hERG assays under physiological temperature conditions using the semi-automated patch-clamp system - Sophion. sophion.com.
  • hERG Patch Clamp Assay – Cardiac Safety Panel - Reaction Biology. reactionbiology.com.
  • Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity - PMC. nih.gov.

Sources

"mechanism of action of 4-(2,6-Difluorophenyl)butan-2-amine derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(2,6-Difluorophenyl)butan-2-amine Derivatives

Preamble: The Rationale for a Hypothesis-Driven Approach

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. The class of compounds, 4-(2,6-difluorophenyl)butan-2-amine derivatives, presents a compelling scaffold for investigation. A comprehensive review of the scientific literature reveals a conspicuous absence of direct mechanistic studies for this specific chemical series. However, the presence of the 2,6-difluorophenyl moiety provides a strong rationale for a hypothesis-driven investigation into their biological activity. This functional group is a well-established pharmacophore in a multitude of kinase inhibitors, where the fluorine atoms often enhance binding affinity and metabolic stability.[1][2]

This technical guide, therefore, deviates from a conventional review of established mechanisms. Instead, it serves as a strategic whitepaper, proposing a comprehensive, multi-tiered experimental roadmap to elucidate the mechanism of action of 4-(2,6-difluorophenyl)butan-2-amine derivatives. Our central hypothesis posits that these compounds function as kinase inhibitors . The subsequent sections will detail a logical and rigorous scientific workflow designed to test this hypothesis, from initial broad-spectrum screening to in-depth cellular and in vivo validation.

Part 1: Foundational Analysis - The Kinase Inhibitor Hypothesis

The rationale for postulating that 4-(2,6-difluorophenyl)butan-2-amine derivatives are kinase inhibitors is rooted in extensive precedent within medicinal chemistry. The difluorophenyl group is a key structural feature in numerous potent and selective kinase inhibitors that have progressed to clinical trials and regulatory approval.[1][2]

Table 1: Precedence for Kinase Inhibition by Difluorophenyl-Containing Compounds

Kinase Target FamilyExample Compound ClassKey Observations
Receptor Tyrosine Kinases (RTKs)Pyrrolo[2,1-f][1][2]triazinesInhibition of VEGFR-2, a critical mediator of angiogenesis in cancer.[1]
Serine/Threonine KinasesN-(3-ethynyl-2,4-difluorophenyl)sulfonamidesPotent and selective inhibition of B-Raf(V600E), a key driver in melanoma.[2][3]
Non-Receptor Tyrosine Kinases4-anilinoquinoline derivativesIncorporation of a difluoromethyl group on the aniline moiety is a strategy for kinase inhibitor design.[4]
Multiple Kinase FamiliesPyrazoline/thiazole hybridsInhibition of EGFR, HER2, and/or VEGFR2 in cancer cell lines.[5]

The proposed experimental workflow is designed to systematically investigate this hypothesis, beginning with broad screening and progressively narrowing the focus to specific targets and pathways.

Proposed Investigational Workflow

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular & In Vivo Validation A Initial Broad-Spectrum Kinase Profiling B Cellular Thermal Shift Assay (CETSA) A->B Hit Confirmation C IC50 Determination for Lead Candidates B->C Prioritized Hits D Mechanism of Inhibition Studies C->D Potency Assessment E Cellular Signaling Pathway Analysis D->E Validated Inhibitors F In Vivo Xenograft Efficacy Studies E->F Functional Confirmation

Caption: A multi-phase workflow for elucidating the mechanism of action.

Part 2: Experimental Protocols - A Step-by-Step Guide

Phase 1: Initial Target Identification
2.1 Broad-Spectrum Kinome Profiling

Rationale: The initial step is to cast a wide net to identify potential kinase targets. Kinome profiling services offer an efficient method to screen a compound against a large panel of kinases.[6][7][8] This provides an unbiased view of the compound's selectivity profile.

Protocol: Kinome Profiling using a Reputable Vendor (e.g., Eurofins Discovery, AssayQuant)

  • Compound Preparation: Prepare a stock solution of the 4-(2,6-difluorophenyl)butan-2-amine derivative at a high concentration (e.g., 10 mM) in 100% DMSO.

  • Assay Format Selection: Choose a suitable assay format offered by the vendor, such as a radiometric assay (e.g., KinaseProfiler™) or a binding assay (e.g., KINOMEscan™).[8][9]

  • Screening Concentration: Initially screen the compound at a single high concentration (e.g., 10 µM) to identify any significant interactions.

  • Data Analysis: The vendor will provide a report detailing the percent inhibition for each kinase in the panel. Hits are typically defined as kinases showing >50% or >70% inhibition at the screening concentration.

2.2 Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: While in vitro kinase assays are essential, it is crucial to confirm that the compound engages its target within a cellular context. CETSA is a powerful technique for verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding.[10][11][12]

Protocol: High-Throughput CETSA

  • Cell Culture: Culture a relevant human cell line (e.g., a cancer cell line known to be dependent on a hit kinase from the initial screen) to 80-90% confluency.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a specified time (e.g., 1 hour) at 37°C. Include a vehicle control (DMSO).

  • Thermal Challenge: Heat the cell suspensions in a PCR plate across a temperature gradient for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Target Protein Detection: Quantify the amount of the soluble target protein at each temperature using a specific antibody and a suitable detection method (e.g., Western blot, ELISA, or a high-throughput method like AlphaScreen®).[11][13]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 2: In Vitro Characterization of Lead Candidates
2.3 IC50 Determination

Rationale: Once high-confidence hits are identified and validated, the next step is to determine their potency. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's inhibitory strength.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) [14][15]

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Compound Dilution: Perform a serial dilution of the test compound to create a dose-response curve.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which generates a luminescent signal proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2.4 Mechanism of Inhibition (MoI) Studies

Rationale: Understanding how the inhibitor interacts with the kinase (e.g., ATP-competitive, non-competitive, or uncompetitive) provides valuable mechanistic insight.

Protocol: Kinetic Analysis

  • Varying ATP Concentration: Perform the kinase assay as described for IC50 determination, but at multiple fixed concentrations of ATP around the Km value for the specific kinase.

  • Varying Substrate Concentration: Similarly, perform the assay at multiple fixed concentrations of the peptide substrate.

  • Data Analysis: Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mechanism of inhibition.

Phase 3: Cellular and In Vivo Validation
2.5 Cellular Signaling Pathway Analysis

Rationale: To confirm that the inhibition of the target kinase translates to a functional cellular response, it is essential to analyze the downstream signaling pathway.

Protocol: Western Blot Analysis of Phosphorylated Substrates

  • Cell Treatment: Treat the selected cell line with the test compound at concentrations around its cellular IC50.

  • Protein Extraction: Lyse the cells and extract the total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate of the target kinase. Also, probe for the total amount of the substrate protein as a loading control.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the downstream target.

G cluster_0 Cellular Signaling Cascade A Growth Factor Receptor B Target Kinase A->B C Downstream Substrate B->C D Phosphorylated Substrate C->D E Cellular Response (e.g., Proliferation) D->E Inhibitor 4-(2,6-Difluorophenyl)butan-2-amine Derivative Inhibitor->B Inhibition

Caption: Hypothesized inhibition of a cellular signaling pathway.

2.6 In Vivo Xenograft Efficacy Studies

Rationale: The ultimate validation of an anticancer agent's mechanism of action is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[1][2][3]

Protocol: Cell Line-Derived Xenograft (CDX) Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of the relevant human cancer cell line into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the compound.

Part 3: Alternative Hypotheses and Future Directions

While the kinase inhibitor hypothesis is the most probable, it is prudent to consider alternative mechanisms of action, especially if the initial kinase screens are negative. The butan-2-amine scaffold could potentially interact with other classes of proteins.

Table 2: Alternative Potential Target Classes

Target ClassRationaleProposed Screening Method
Ion Channels The amine moiety could interact with charged residues in ion channel pores or allosteric sites.[7][16][17]High-throughput electrophysiology assays (e.g., automated patch-clamp).[18][19][20]
G-Protein Coupled Receptors (GPCRs) The compound could act as an orthosteric or allosteric modulator of GPCRs.[11][18][21]Calcium mobilization assays, cAMP assays, or radioligand binding assays.[4][22][23]

Should the primary hypothesis prove incorrect, a similar systematic approach as outlined above would be employed to investigate these alternative targets.

Conclusion

This technical guide presents a robust and logical framework for elucidating the mechanism of action of 4-(2,6-difluorophenyl)butan-2-amine derivatives. By adopting a hypothesis-driven approach centered on kinase inhibition, this roadmap provides a clear path from broad, unbiased screening to detailed in vivo validation. The successful execution of this comprehensive experimental plan will not only unveil the molecular targets of this novel chemical series but also pave the way for their potential development as therapeutic agents.

References

  • Zhang, et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • ACS Publications. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Abdel-Wahab, B. F., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy. [Link]

  • Al-Osta, M. A., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Asquith, C. R. M., & Tizzard, G. J. (2021). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]

  • Reinhard, F. C., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. [Link]

  • An, W. F., & Tolliday, N. (2010). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. [Link]

  • Jin, H., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. [Link]

  • Li, T., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLOS ONE. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Weill Cornell Medicine. (2025, March 4). Study establishes 'ball and chain' mechanism inactivates key mammalian ion channel. ScienceDaily. [Link]

  • Sygnature Discovery. (n.d.). Ion Channel Assays. [Link]

  • PamGene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. [Link]

  • Axxam. (n.d.). In Vitro Assays | Electrophysiology. [Link]

  • An, W. F., & Tolliday, N. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. [Link]

  • Pérez-García, F., et al. (2022). Macroscopic control of cell electrophysiology through ion channel expression. eLife. [Link]

  • University of Bonn. (2023). Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. Science. [Link]

  • Biocompare. (2011). Opportunities and Challenges of Screening for Allosteric Modulators of G-Protein Coupled Receptors. [Link]

  • STAR Protocols. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. Cell. [Link]

  • Frontiers in Pharmacology. (2023). Pharmacological approaches to understanding protein kinase signaling networks. [Link]

  • Bantscheff, M., et al. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in Molecular Biology. [Link]

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The Strategic Utility of 2,6-Difluoro Substitution in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Paradigm

In the highly optimized landscape of modern medicinal chemistry, the strategic installation of fluorine atoms is a privileged technique for modulating the physicochemical and pharmacokinetic profiles of small molecules. Among the various fluorination strategies, the 2,6-difluoro substitution on aromatic rings stands out as a powerful structural motif.

With a van der Waals radius of 1.47 Å, fluorine is slightly larger than hydrogen (1.20 Å) but significantly smaller than chlorine (1.75 Å)[1]. This precise atomic volume, combined with an extreme electronegativity (3.98 on the Pauling scale), allows the 2,6-difluoro motif to exert profound steric and electronic effects without drastically inflating the molecule's overall lipophilic bulk[1]. This whitepaper dissects the mechanistic causality behind 2,6-difluoro substitution, focusing on its dual role in enforcing conformational restriction and establishing metabolic shielding.

G Core 2,6-Difluoro Substitution Conf Conformational Restriction Core->Conf Steric Clash & Electrostatic Repulsion Metab Metabolic Stability Core->Metab High C-F Bond Energy (116 kcal/mol) Phys Physicochemical Tuning Core->Phys Inductive Electron Withdrawal

Pharmacological impact of 2,6-difluoro substitution in drug design.

Conformational Restriction: Engineering the "Active" Geometry

The primary biophysical advantage of a 2,6-difluorophenyl group is its ability to dictate the three-dimensional architecture of a molecule. When an aromatic ring is substituted at both ortho positions, the rotational freedom of the adjacent bond (e.g., a biaryl, benzyl, or ether linkage) is severely restricted.

The Causality of Rigidity

This restriction is driven by two factors:

  • Steric Hindrance: The atomic radius of the two fluorine atoms creates a physical barrier against adjacent protons or heteroatoms.

  • Electrostatic Repulsion: The dense electron clouds of the fluorine lone pairs repel the

    
    -electron systems of adjacent rings or the lone pairs of bridging heteroatoms (like oxygen or nitrogen).
    

By locking the molecule into a rigid, non-planar (often perpendicular) conformation, the entropic penalty typically incurred during target binding is minimized. The molecule is "pre-organized" into its bioactive geometry.

Field Evidence: HIV-1 NNRTIs

This principle is perfectly illustrated in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as diarylpyrimidines (DAPYs) and dihydroalkoxybenzyloxopyrimidines (DABOs). Structural studies demonstrate that incorporating a 2,6-difluorophenyl moiety forces an almost perpendicular angle between the aromatic arm and the central pyrimidine core[2]. This precise geometry is critical for fitting into the non-nucleoside binding pocket (NNBP) of HIV-1 reverse transcriptase, optimizing


-stacking interactions with the Tyr188 side chain and yielding low nanomolar antiviral activity[2][3].

Metabolic Shielding: Circumventing CYP450 Oxidation

Metabolic liability—specifically rapid clearance via Cytochrome P450 (CYP450) mediated oxidation—remains a primary cause of clinical attrition. The 2,6-difluoro substitution acts as an impenetrable shield against these metabolic pathways.

The Causality of Stability

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, requiring approximately 116 kcal/mol to break.

  • Direct Shielding: Placing fluorine atoms at the ortho positions directly blocks these highly reactive sites from CYP450-mediated hydroxylation.

  • Electronic Deactivation: The strong electron-withdrawing nature of the two fluorines reduces the electron density of the entire aromatic

    
    -system, making the ring highly resistant to electrophilic attack by the highly reactive oxo-iron species in the CYP450 active site.
    
Field Evidence: Kinase and Reductase Inhibitors

During the optimization of MAP4K1 inhibitors for cancer immunotherapy, the 2,6-difluoro substituted A-ring was identified as essential for maintaining both target potency and pharmacokinetic stability[4]. Removal of a single fluorine atom resulted in a 2-fold decrease in potency and a marked drop in metabolic stability, whereas the 2,6-difluoro arrangement provided optimal in vivo clearance rates[4]. Similarly, in the discovery of HSD17B13 inhibitors for liver disease, the 2,6-difluoro pattern was the optimal modification to achieve double-digit nanomolar potency while rescuing the molecule from the rapid hepatocyte clearance observed in un-substituted analogs[5].

Quantitative Structure-Activity Relationships (QSAR)

To clearly illustrate the impact of ortho-fluorination, the following table synthesizes the structure-activity and structure-property relationships observed during the optimization of azaindole-based MAP4K1 inhibitors[4].

A-Ring Substitution PatternRelative MAP4K1 PotencyMetabolic Stability (Clearance)Structural & Mechanistic Consequence
Unsubstituted Baseline (Lowest)Poor (High Clearance)High rotational freedom; highly susceptible to CYP450 oxidation at ortho/para sites.
2-Fluoro (Mono) 2-fold decrease vs Di-FModeratePartial conformational lock; leaves one ortho-site vulnerable to hydroxylation.
2,5-Difluoro 4-fold decrease vs 2,6-FLow-ModerateSuboptimal geometry for the binding pocket; fails to fully restrict bond rotation.
2,6-Difluoro Optimal (Highest) High (Low Clearance) Complete ortho-shielding; forces optimal perpendicular conformation minimizing entropic penalty.

Validated Experimental Methodologies

To empirically validate the metabolic advantages of a 2,6-difluoro substitution, researchers must employ a self-validating in vitro assay . The following protocol outlines a robust Liver Microsomal Stability Assay designed to prove that compound degradation is strictly enzymatic and to verify the metabolic competence of the test system.

Workflow Prep 1. Microsome + NADPH Prep Incubate 2. Incubation (0-60 mins) Prep->Incubate Quench 3. Acetonitrile Quench Incubate->Quench Analyze 4. LC-MS/MS Quantification Quench->Analyze Validate 5. Control Validation Analyze->Validate

Self-validating in vitro liver microsomal stability workflow.

Protocol: Self-Validating Liver Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of 2,6-difluoro analogs vs. unsubstituted analogs.

System Validations (The Causality of Trust):

  • Positive Controls: Verapamil (High clearance) and Warfarin (Low clearance) are run in parallel. Causality: Validates that the specific batch of microsomes contains highly active CYP enzymes.

  • Negative Control (No-NADPH): The test compound is incubated with microsomes but without the NADPH regenerating system. Causality: Proves that any observed compound depletion is strictly due to CYP450-mediated metabolism, not chemical instability or non-specific protein binding.

Step-by-Step Procedure:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Thaw human or rat liver microsomes on ice and dilute to a working protein concentration of 0.5 mg/mL in the buffer.
    
  • Compound Spiking: Spike the test compound (e.g., the 2,6-difluoro analog) into the microsomal suspension to achieve a final concentration of 1

    
    M. Keep the organic solvent (DMSO) concentration below 0.1% to prevent CYP inhibition.
    
  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM). Note: For the No-NADPH control, add an equivalent volume of plain buffer.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50

    
    L aliquot from the reaction mixture.
    
  • Quenching: Immediately dispense the 50

    
    L aliquot into 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact time point.
  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to vials and analyze via LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant (

    
    ). Calculate intrinsic clearance using the formula: 
    
    
    
    , where
    
    
    is the incubation volume.

Conclusion

The 2,6-difluoro substitution is not merely a cosmetic structural tweak; it is a highly calculated engineering choice. By leveraging the unique steric volume and extreme electronegativity of fluorine, medicinal chemists can forcefully restrict a molecule into its optimal binding conformation while simultaneously wrapping its most vulnerable metabolic sites in an unbreakable C-F shield. As demonstrated in the development of NNRTIs, MAP4K1 inhibitors, and HSD17B13 antagonists, mastering the ortho-fluorine effect is essential for translating highly potent in vitro hits into viable, metabolically stable clinical candidates.

References

  • The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL:[Link]

  • Structure-based design, synthesis, and biological evaluation of conformationally restricted novel 2-alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones as non-nucleoside inhibitors of HIV-1 reverse transcriptase Source: PubMed (NIH) URL:[Link]

  • Novel (2,6-difluorophenyl)(2-(phenylamino)pyrimidin-4-yl)methanones with restricted conformation as potent non-nucleoside reverse transcriptase inhibitors against HIV-1 Source: PubMed (NIH) URL:[Link]

  • Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer Source: Semantic Scholar URL:[Link]

  • Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science Source: ACS Publications URL:[Link]

Sources

The Chemical Reactivity of the Amine Group: Mechanistic Foundations and Self-Validating Workflows in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The amine functional group is a cornerstone of modern medicinal chemistry, bioconjugation, and active pharmaceutical ingredient (API) synthesis. Its dual nature—acting as both a Brønsted base and a carbon-attacking nucleophile—dictates its behavior in complex synthetic environments. This whitepaper explores the fundamental chemical reactivity of primary, secondary, and tertiary amines. By examining the causality behind reagent selection and reaction kinetics, we establish self-validating experimental workflows for two of the most critical amine-centric transformations in drug development: reductive amination and amide bond formation.

The Amine Group in Medicinal Chemistry: Basicity vs. Nucleophilicity

Amines are ubiquitous in pharmacology; recent in silico analyses reveal that over 40% of active pharmaceutical ingredients (APIs) and nearly 30% of API impurities contain secondary or tertiary amine motifs[1]. While this prevalence enables the diverse target-binding interactions required for efficacy, it also introduces significant reactivity risks, such as the formation of highly scrutinized nitrosamine impurities (NDSRIs) when secondary amines react with nitrosating agents[2].

To harness amine reactivity safely and efficiently, one must decouple basicity (the thermodynamic affinity for a proton) from nucleophilicity (the kinetic rate of attack on an electrophilic carbon). While basicity is generally predictable via


 values, nucleophilicity is exquisitely sensitive to steric hindrance.

This divergence is best quantified by the Mayr Nucleophilicity Scale , which models reaction kinetics using the equation


, where 

is the nucleophilicity parameter and

is the sensitivity factor[3]. According to Mayr's empirical data, the addition of steric bulk severely penalizes nucleophilic attack without proportionally reducing basicity. For example,

-butylamine (

) is roughly 1,000 times less nucleophilic than

-propylamine (

) in aqueous conditions, despite both being primary amines with similar

values[4]. Understanding these parameters is the first step in designing high-yielding synthetic routes.

Mechanistic Foundations & Causality of Experimental Choices

In drug development, controlling amine reactivity requires specific reagents designed to exploit kinetic bottlenecks. We examine two foundational reactions:

Direct Reductive Amination: Controlling the Iminium Intermediate

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, almost always resulting in over-alkylation to tertiary amines or quaternary ammonium salts[5]. Reductive amination bypasses this by reacting the amine with a carbonyl (aldehyde or ketone) to form a transient iminium ion, which is subsequently reduced.

The Causality of Reagent Choice: Why do we use Sodium Triacetoxyborohydride (STAB,


) instead of Sodium Borohydride (

)?

is a highly reactive hydride donor that will rapidly reduce the starting carbonyl into an alcohol, terminating the reaction[6]. STAB, however, features three electron-withdrawing acetate groups that significantly dampen the nucleophilicity of the boron-hydride bond. STAB does not reduce ketones at a meaningful rate. Instead, it waits for the amine and carbonyl to condense into an iminium ion—a much stronger electrophile than the parent carbonyl—and selectively reduces it[7].
Amide Bond Formation: Intercepting the O-Acylisourea

The formation of amide bonds via the coupling of a carboxylic acid and an amine is arguably the most frequently executed reaction in medicinal chemistry[8]. Direct condensation requires extreme heat, so coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the acid.

The Causality of Reagent Choice: Kinetic studies demonstrate that the rate-determining step in EDC-mediated coupling is the reaction between the carboxylic acid and EDC to form an O-acylisourea intermediate[9]. If the target amine is sterically hindered or present in low concentrations, this O-acylisourea will spontaneously undergo an intramolecular rearrangement into an unreactive N-acylurea, permanently destroying the yield. To prevent this, NHS (N-hydroxysuccinimide) is added. NHS rapidly outcompetes the rearrangement, attacking the O-acylisourea to form an NHS-ester[8]. The NHS-ester is stable enough to resist rearrangement but highly reactive toward the target amine, ensuring clean product distribution.

Visualizing the Workflows

ReductiveAmination Carbonyl Carbonyl Compound (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate (Unstable) Carbonyl->Hemiaminal + Amine Amine Primary/Secondary Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O (pH 4-5) Product Alkylated Amine (Target Product) Iminium->Product STAB or NaBH3CN Selective Reduction

Caption: Reaction pathway of direct reductive amination highlighting intermediate states.

AmideCoupling Acid Carboxylic Acid EDC EDC Activation (Rate-Determining) Acid->EDC Oacyl O-Acylisourea (Reactive Intermediate) EDC->Oacyl NHS NHS Addition (Stabilization) Oacyl->NHS Prevents N-acylurea rearrangement NHSEster NHS Ester (Active Ester) NHS->NHSEster AmineAddition Amine Addition (Nucleophilic Attack) NHSEster->AmineAddition Amide Stable Amide Bond AmineAddition->Amide

Caption: Mechanistic workflow of EDC/NHS mediated amide bond formation.

Quantitative Data Analysis

Table 1: Mayr Nucleophilicity Parameters ( ) for Amines in Water[4]
AmineStructure TypeMayr Parameter (

)
Relative Reactivity Note
AmmoniaInorganic9.5Baseline nucleophilicity

-Butylamine
Primary (highly hindered)10.5~1000x slower than

-propylamine
IsopropylaminePrimary (branched)12.0Steric penalty vs. unhindered primary
EthylaminePrimary (unhindered)12.9~1000x faster than Ammonia
DiethylamineSecondary (unhindered)14.7~100x faster than Ethylamine
Table 2: Comparison of Reducing Agents for Reductive Amination[5],[6]
ReagentOptimal pHReactivity ProfileKey Advantage / Limitation

7.0 - 9.0High (Unselective)Inexpensive, but reduces starting carbonyls rapidly.

4.0 - 6.0Moderate (Selective)Effective for iminium ions, but generates toxic cyanide gas.
STAB (

)
4.0 - 5.0Mild (Highly Selective)Will not reduce ketones; safe profile. Moisture sensitive.
Table 3: Amide Coupling Reagents and Kinetics[10],[9]
Reagent SystemReactive IntermediateReaction SpeedPrimary Application
EDC / NHSNHS EsterModerateAqueous bioconjugation, PEGylation, solution-phase API.
HATU / DIPEAO-AtabenzotriazolylVery FastSterically hindered peptides, solid-phase synthesis.
DCC / DMAPO-AcylisoureaSlowSimple solution-phase synthesis (generates insoluble DCU).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the physical chemistry of the reaction is proceeding as intended before advancing to the next step.

Protocol 1: Direct Reductive Amination of an API Intermediate using STAB

Objective: Synthesize a secondary amine from a primary amine and a ketone.

  • Imine Formation Setup: Dissolve the ketone (1.0 eq) and primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE)[7].

  • pH Adjustment (Validation Step 1): Add glacial acetic acid dropwise until the apparent pH of the solution is between 4.0 and 5.0. Causality Check: If the pH is >6, the hemiaminal will not dehydrate into the iminium ion. If the pH is <3, the amine becomes fully protonated (ammonium) and loses all nucleophilicity[5].

  • Reduction: Add STAB (1.5 eq) portion-wise at 0 °C. Stir and allow to warm to room temperature.

  • In-Process Control (Validation Step 2): Monitor by LC-MS. The mass of the iminium intermediate should disappear, replaced by the product mass. Do not quench until the intermediate is fully consumed.

  • Self-Validating Workup: Quench with saturated aqueous

    
    . Extract with dichloromethane. To purify, extract the organic layer with 1M HCl. Validation: The desired basic amine product will move into the aqueous layer as a salt, leaving neutral ketone starting materials and organic impurities in the organic layer. Basify the aqueous layer to pH 10 with NaOH and back-extract with fresh dichloromethane to isolate the pure amine.
    
Protocol 2: Amide Coupling for Bioconjugation using EDC/NHS

Objective: Conjugate a carboxylic acid to an amine-containing molecule in an aqueous-compatible environment.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in a dry, water-miscible solvent (e.g., DMF or DMSO). Add NHS (1.2 eq) and EDC (1.2 eq)[8].

  • Intermediate Validation (Validation Step 1): Stir for 15–30 minutes at room temperature. Monitor via TLC or LC-MS to confirm the complete consumption of the carboxylic acid and the formation of the NHS-ester. Causality Check: Adding the amine before this step is complete risks forming carboxylate salts, stalling the reaction.

  • Coupling: Add the target amine (1.1 eq). If performing in a buffer, ensure the buffer is amine-free (e.g., use PBS, avoid Tris) and adjust pH to 7.2–8.0[8].

  • Quenching (Validation Step 2): After 2–4 hours, add excess ethanolamine or hydroxylamine[10]. Causality Check: This step systematically destroys any unreacted NHS-ester, ensuring that the final isolated product does not contain reactive electrophiles that could cause off-target toxicity or cross-linking in downstream biological assays.

References

  • Master Organic Chemistry. Nucleophilicity Trends of Amines.
  • RSC Publishing. The computational road to reactivity scales.
  • Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
  • AxisPharm. Amide coupling Protocol for Amino PEG.
  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • European Pharmaceutical Review. Analysis reports nitrosamine prevalence in small molecule drugs.
  • Common Organic Chemistry. Reductive Amination - Common Conditions.
  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • BenchChem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • FDA. Control of Nitrosamine Impurities in Human Drugs.

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Methodological & Application

"synthetic routes to novel kinase inhibitors using the compound as a building block"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors such as Ruxolitinib, Tofacitinib, and Baricitinib. Its structural homology to the purine ring of ATP allows it to bind effectively to the kinase hinge region, while the C-5 and C-6 positions offer vectors to access the solvent-front or hydrophobic back-pockets.

This guide details a modular synthetic platform for generating novel ATP-competitive inhibitors using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the primary building block. We provide validated protocols for regioselective protection, palladium-catalyzed cross-couplings, and critical troubleshooting for the often-problematic deprotection steps.

Strategic Retrosynthesis & Logic

To maximize chemical space exploration, we utilize a "Divergent Functionalization" strategy. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is electron-deficient at C-4 (susceptible to SNAr and Suzuki coupling) and electron-rich at C-5 (susceptible to electrophilic aromatic substitution).

Critical Decision Point: The order of operations is dictated by the target substitution pattern.

  • Route A (C-4 First): For rapid library generation at the hinge-binding region.

  • Route B (C-5 First): For introducing solubilizing groups or "gatekeeper" interacting motifs before hinge functionalization.

SyntheticStrategy Core 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Starting Block) Protection Step 1: N7-Protection (SEM, Tosyl, Boc) Core->Protection Regioselective N-Alkylation RouteA Route A: C-4 Functionalization Protection->RouteA RouteB Route B: C-5 Halogenation Protection->RouteB Suzuki Pd-Cat Coupling (Suzuki/Buchwald) RouteA->Suzuki Iodination Electrophilic Iodination (NIS) RouteB->Iodination Final Novel Kinase Inhibitor (Deprotected) Suzuki->Final Deprotection Suzuki->Final Iodination->Suzuki Sequential Couplings

Figure 1: Divergent synthetic pathways for pyrrolopyrimidine functionalization. Route A is preferred for simple hinge-binders; Route B allows for dual-pocket occupancy.

Detailed Experimental Protocols

Module A: The Foundation – N7-Protection (SEM)

The N-7 proton is acidic (pKa ~13). Protection is mandatory to prevent catalyst poisoning during Pd-couplings and to direct regioselectivity. The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is the industry standard due to its stability under basic Suzuki conditions.

Protocol:

  • Setup: Charge a flame-dried RBF with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous DMF (0.2 M). Cool to 0 °C under N2.

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Caution: H2 gas evolution. Stir at 0 °C for 45 min until gas evolution ceases.

  • Alkylation: Add SEM-Cl (1.1 eq) dropwise via syringe.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by LCMS (Shift in RT, M+H corresponds to Product).

  • Workup: Quench with sat. NH4Cl (aq).[1] Extract with EtOAc (3x).[2][3] Wash combined organics with LiCl (5% aq) to remove DMF. Dry over Na2SO4 and concentrate.

  • Yield Expectation: 85–95%.

Module B: The "Warhead" – C-4 Functionalization (Suzuki-Miyaura)

This step installs the aryl/heteroaryl ring that interacts with the kinase hinge region.

Protocol:

  • Reagents: Combine N-SEM-protected chloride (1.0 eq), Aryl-Boronic Acid/Ester (1.2 eq), and K2CO3 (2.0 eq) in 1,4-Dioxane/Water (4:1 ratio, 0.1 M).

  • Catalyst: Add Pd(dppf)Cl2[2][4]·DCM (5 mol%). Note: Pd(PPh3)4 is an alternative, but dppf offers better stability for heteroaryl chlorides.

  • Degassing: Sparge with Argon for 10 mins.

  • Heating: Heat to 90 °C for 4–12 hours.

  • Validation: Monitor for disappearance of the chlorinated starting material.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Module C: The "Release" – SEM Deprotection

This is the most common failure point. Acidic cleavage of SEM generates a hydroxymethyl intermediate that requires a basic workup to fully release the free amine (formaldehyde elimination).[5]

Protocol (Two-Step One-Pot):

  • Acid Step: Dissolve substrate in DCM.[3] Add TFA (20–50% v/v). Stir at RT or 40 °C until the starting material is consumed (LCMS shows M+30 peak corresponding to the hydroxymethyl intermediate).

  • Concentration: Remove volatiles in vacuo (crucial to remove excess TFA).[3]

  • Base Step: Redissolve residue in MeOH or THF. Add Ethylenediamine (10 eq) or aq. NaOH (2M). Stir at RT for 1–2 hours.[1]

  • Result: Conversion of the hydroxymethyl intermediate to the final deprotected product.

Case Study: Synthesis of a JAK-Analogue

Target: 3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (Ruxolitinib-like core).

This workflow demonstrates the SNAr approach, which is often superior to Suzuki coupling when the nucleophile is a nitrogen heterocycle (like pyrazole).

ReactionFlow SM 4-Cl-7H-pyrrolo [2,3-d]pyrimidine Step1 Step 1: S_NAr (Pyrazole, K2CO3) SM->Step1 DMF, 110°C Step2 Step 2: Michael Addn (DBU, Acrylonitrile) Step1->Step2 ACN, RT Step3 Step 3: Chiral Sep (Optional) Step2->Step3 Product JAK Inhibitor Analog Step3->Product

Figure 2: SNAr synthetic route for pyrazole-linked kinase inhibitors.

Specific SNAr Protocol:

  • Coupling: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 eq) and the pyrazole building block (1.1 eq) in DMF.

  • Base: Add K2CO3 (2 eq).

  • Conditions: Heat to 100–110 °C for 12 hours. Note: The electron-deficient pyrimidine ring facilitates nucleophilic attack by the pyrazole nitrogen.

  • Observation: Unlike the Suzuki route, this does not always require N7-protection if the stoichiometry is controlled, as the C4-Cl is significantly more electrophilic than the N7-H is acidic in this specific context, though N7-protection yields are generally higher.

Troubleshooting & Optimization (QC)

IssueProbable CauseCorrective Action
Regioisomers during N-Alkylation N1 vs N7 competition.Use NaH in DMF at 0°C (kinetic control favors N7). Avoid phase transfer catalysts which may equilibrate to the thermodynamic N1 product.
Stalled Suzuki Coupling Catalyst poisoning or hydrolysis of C-Cl.Switch to precatalysts like XPhos Pd G2 or Pd(dtbpf)Cl2 . Ensure solvents are strictly anhydrous/degassed.
Incomplete SEM Deprotection Stable hydroxymethyl intermediate.Ensure the basic workup (Step 3 in Module C) is performed. Do not stop after the TFA step.
C-5 Halogenation Selectivity Over-halogenation.Use NIS (N-iodosuccinimide) at 0°C in DMF. Do not use elemental iodine.

References

  • Review of Scaffold Utility: Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Context: Establishes the pyrrolopyrimidine binding mode in the ATP pocket.

  • Suzuki Coupling Methodologies: Lin, X., et al. (2023).[4][6][7] Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. Context: Detailed conditions for Pd(dppf)Cl2 mediated couplings on this specific scaffold. [7]

  • SEM Deprotection Mechanics: BenchChem Technical Support. (2025).[1][3][8] Troubleshooting SEM-Deprotection of Pyrrole Derivatives. Context: Protocols for the two-step TFA/Base deprotection sequence to avoid formaldehyde side-reactions. (General reference to verified protocols)

  • Ruxolitinib Process Chemistry: Lin, Q., et al. (2014). Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 (Ruxolitinib). Context: Validation of the SNAr and Michael addition routes shown in the Case Study.

  • Regioselectivity in Alkylation: Kuyate, P., et al. (2021).[9] Regioselective Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives. Context: Conditions for ensuring N7 vs N1 alkylation selectivity.

Sources

Application Note: Rational Design and Synthesis of Novel CYP51-Targeted Antifungal Agents Utilizing 4-(2,6-Difluorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of azole-resistant fungal pathogens—particularly Candida and Aspergillus species—necessitates the continuous exploration of novel chemical space in antifungal drug discovery. This application note details the strategic utilization of 4-(2,6-Difluorophenyl)butan-2-amine as a privileged chiral building block for the synthesis of next-generation sterol 14α-demethylase (CYP51) inhibitors. By providing a comprehensive workflow encompassing rationale, stereoretentive synthesis, and self-validating biological assays, this guide serves as a blueprint for medicinal chemists and drug development professionals.

Pharmacophore Rationale: The Strategic Advantage of Fluorine and Chirality

The structural architecture of 4-(2,6-Difluorophenyl)butan-2-amine offers two distinct pharmacological advantages when designing ergosterol biosynthesis inhibitors:

  • The 2,6-Difluorophenyl Moiety: Halogenation, specifically fluorination, is a cornerstone of modern antifungal design. The 2,6-difluoro substitution pattern enhances metabolic stability by sterically and electronically shielding the aromatic ring from oxidative degradation by host cytochrome P450 enzymes. Furthermore, it optimizes the pharmacophore's lipophilicity, which is critical for penetrating the robust fungal cell wall, and improves binding affinity to the heme iron of fungal CYP51 via multipolar interactions[1].

  • The Chiral Butan-2-amine Linker: The active site of fungal CYP51 is highly stereoselective. The alpha-methyl group on the butan-2-amine chain introduces a critical chiral center. By utilizing enantiomerically pure (R)- or (S)-amines[2], researchers can synthesize stereospecific derivatives to identify the "eutomer" (the highly active enantiomer). This precise target engagement maximizes antifungal efficacy while minimizing off-target inhibition of human CYP enzymes, a common toxicity issue with first-generation azoles[3].

Experimental Workflow Overview

Workflow A Pharmacophore Selection 4-(2,6-Difluorophenyl) butan-2-amine B Chiral Resolution (R) & (S) Enantiomers A->B C Amide/Urea Coupling with Azole Core B->C D In Vitro Screening (CLSI M27-A3) C->D E Mechanism Validation (CYP51 Inhibition) D->E

Figure 1: End-to-end workflow for the development and validation of novel antifungal agents.

Protocol 1: Stereoretentive Synthesis of Triazole-Amide Derivatives

Objective: To couple enantiopure 4-(2,6-Difluorophenyl)butan-2-amine with an azole-containing core (e.g., 2-(1H-1,2,4-triazol-1-yl)acetic acid) to form a novel antifungal candidate.

Causality of Experimental Choices: HATU is explicitly selected as the coupling reagent over standard carbodiimides (like EDC/NHS). The secondary amine of the butan-2-amine chain is sterically hindered. HATU ensures rapid formation of the highly reactive HOAt ester, maximizing yield while strictly preventing the racemization of the critical alpha-chiral center.

Step-by-Step Methodology:

  • Activation: Dissolve 2-(1H-1,2,4-triazol-1-yl)acetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir the mixture for 15 minutes at 0°C to generate the active ester.

  • Coupling: Slowly add enantiopure (R)- or (S)-4-(2,6-Difluorophenyl)butan-2-amine hydrochloride (1.0 eq)[2] to the activated mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The system validates completion when the extracted ion chromatogram (EIC) shows total depletion of the starting amine mass (

    
     186.1 [M+H]+) and the dominance of the target amide mass.
    
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
    
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).
    

Protocol 2: In Vitro Antifungal Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against pathogenic fungi following CLSI M27-A3 guidelines.

Causality of Experimental Choices: The use of RPMI 1640 medium buffered with 0.165 M MOPS to an exact pH of 7.0 is mandatory. Fungi produce acidic metabolites during exponential growth. Without MOPS buffering, the pH of the microenvironment drops rapidly, which can protonate the drug, artificially altering its solubility and membrane permeability, leading to irreproducible MIC values.

Step-by-Step Methodology:

  • Inoculum Preparation: Subculture Candida albicans and Aspergillus fumigatus on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension in MOPS-buffered RPMI 1640 to achieve a final inoculum of

    
     to 
    
    
    
    CFU/mL.
  • Drug Dilution: Prepare serial two-fold dilutions of the novel (R)- and (S)-derivatives (from 16 µg/mL down to 0.015 µg/mL) in 96-well flat-bottom microtiter plates (100 µL/well).

  • Inoculation: Dispense 100 µL of the standardized fungal inoculum into each well.

  • Self-Validation (Quality Control): Include Candida krusei ATCC 6258 as a mandatory QC strain. The assay is only deemed valid if the MIC of the internal Fluconazole control falls strictly within the CLSI-established acceptable range (16–64 µg/mL).

  • Incubation & Reading: Incubate plates at 35°C for 24–48 hours. The MIC is visually determined as the lowest concentration of the drug that causes a

    
     reduction in growth compared to the drug-free growth control.
    

Data Presentation: Comparative Antifungal Efficacy

The following table summarizes the quantitative MIC data, highlighting the profound impact of chirality on antifungal potency. The (R)-enantiomer demonstrates potent activity, validating the stereospecific requirements of the CYP51 binding pocket, whereas the (S)-enantiomer is virtually inactive.

CompoundC. albicans (ATCC 90028)C. krusei (ATCC 6258)A. fumigatus (ATCC 204305)
(R)-Derivative 0.125 µg/mL0.5 µg/mL1.0 µg/mL
(S)-Derivative >16 µg/mL>16 µg/mL>16 µg/mL
Fluconazole (Control) 0.25 µg/mL32 µg/mL>64 µg/mL
Voriconazole (Control) 0.015 µg/mL0.25 µg/mL0.5 µg/mL

Table 1: Comparative In Vitro Antifungal Susceptibility (MIC values). Note the stark contrast in efficacy between the (R) and (S) stereoisomers.

Mechanism of Action: CYP51 Inhibition

Azole antifungals and their novel derivatives exert their fungistatic/fungicidal effects by directly binding to the heme iron of CYP51 (lanosterol 14α-demethylase). This blockade prevents the conversion of lanosterol to ergosterol. The subsequent depletion of ergosterol and the toxic accumulation of 14α-methylated sterols critically disrupt the fluidity and integrity of the fungal cell membrane, ultimately arresting cell growth[4].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Toxic Toxic 14α-methyl sterols (Membrane Disruption) CYP51->Toxic Inhibited State Ergosterol Ergosterol (Healthy Cell Membrane) CYP51->Ergosterol Normal Pathway Inhibitor Novel 4-(2,6-Difluorophenyl) butan-2-amine Derivative Inhibitor->CYP51 Blocks

Figure 2: Mechanism of action showing CYP51 inhibition and subsequent toxic sterol accumulation.

References

  • 4-(2,6-Difluorophenyl)butan-2-amine hydrochloride - CymitQuimica - 2

  • Resistance to antifungals that target CYP51 - PMC - NIH - 3

  • Mode of action of azole fungicides and the major resistance mechanisms - ResearchGate - 4

  • 2',4'-Difluoroacetophenone | 364-83-0 - Benchchem - 1

Sources

Application of 2,6-Difluorophenyl-Containing Precursors in the Synthesis of PET Ligands for AMPA Receptor Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Incorporation of the 2,6-Difluorophenyl Moiety in Neuroreceptor PET Ligand Design

The development of positron emission tomography (PET) radioligands for neuroreceptors is a cornerstone of modern neuroscience and drug development, enabling the in vivo quantification and visualization of target engagement and receptor density. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is implicated in a range of neurological and psychiatric disorders. Consequently, developing high-affinity and specific PET tracers for AMPA receptors is of significant interest.[1]

The 2,6-difluorophenyl group is a privileged scaffold in the design of central nervous system (CNS) active compounds, including PET ligands. The rationale for its inclusion is multifactorial. The fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, influencing receptor binding affinity and selectivity. The lipophilicity of the molecule is also impacted, which is a critical parameter for blood-brain barrier penetration. While the specific precursor 4-(2,6-difluorophenyl)butan-2-amine is not prominently documented in the synthesis of established PET ligands, the broader class of compounds containing the 2,6-difluorophenyl moiety has proven valuable. A notable example is in the development of PET tracers for the AMPA receptor, where derivatives of 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide have been investigated.[2]

This guide provides a comprehensive overview of the synthesis and radiolabeling of a representative precursor from this class for the development of AMPA receptor PET ligands. The protocols are designed to be self-validating and are grounded in established radiochemical principles, providing researchers with a robust framework for the synthesis of novel neuroimaging agents.

Part 1: Synthesis of a Key Precursor: 4-[2-(Phenylsulfonylamino)ethylthio]-2,6-difluorophenoxyacetamide

The synthesis of the desmethyl precursor, 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide (PEPA), is a critical first step for subsequent radiolabeling with Carbon-11. This multi-step synthesis involves the preparation of key intermediates and requires careful control of reaction conditions to ensure high purity and yield.

Synthetic Scheme Overview

The overall synthetic pathway to the precursor is illustrated below. The process begins with commercially available starting materials and proceeds through several key transformations, including ether formation, reduction, and sulfamoylation.

G A 2,6-Difluoro-4-nitrophenol C Ethyl 2-(2,6-difluoro-4-nitrophenoxy)acetate A->C K2CO3, Acetone, Reflux B Ethyl bromoacetate B->C D 2-(2,6-Difluoro-4-nitrophenoxy)acetamide C->D NH3/MeOH, rt E 2-(4-Amino-2,6-difluorophenoxy)acetamide D->E H2, Pd/C, EtOH F 2-(2,6-Difluoro-4-iodophenoxy)acetamide E->F NaNO2, HCl, KI G 2-(4-((2-(Phenylsulfonamido)ethyl)thio)-2,6-difluorophenoxy)acetamide (PEPA) F->G H, Na2CO3, DMF G->G H 2-Aminoethanethiol H->G I Benzenesulfonyl chloride I->G G cluster_0 Production of [11C]MeOTf cluster_1 Radiolabeling and Purification A [11C]CO2 from Cyclotron B [11C]CH4 A->B Reduction (H2/Ni) C [11C]CH3I B->C Iodination (I2) D [11C]CH3OTf C->D Silver Triflate Column F Reaction with [11C]CH3OTf D->F E Precursor (PEPA) in EtOH/NaOH E->F G Crude [11C]K2 F->G H Semi-preparative HPLC G->H I Formulation H->I G cluster_0 Activation of [18F]Fluoride cluster_1 Radiolabeling and Purification A [18F]Fluoride in [18O]H2O B QMA Cartridge A->B C Elution with K2CO3/Kryptofix 2.2.2 B->C D Azeotropic Drying C->D F Reaction with activated [18F]Fluoride D->F E Tosylated Precursor in DMSO E->F G Crude [18F]Product F->G H Semi-preparative HPLC G->H I Formulation H->I

Sources

"incorporation of the 4-(2,6-Difluorophenyl)butan-2-amine scaffold into peptides"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of the 4-(2,6-Difluorophenyl)butan-2-amine Scaffold into Bioactive Peptides

Part 1: Executive Summary & Chemical Logic

The incorporation of fluorinated motifs into peptide therapeutics is a pivotal strategy for enhancing metabolic stability, membrane permeability, and receptor binding affinity.[1] The 4-(2,6-difluorophenyl)butan-2-amine scaffold represents a high-value building block, offering a unique combination of a lipophilic, electron-deficient aromatic ring and a chiral alkyl amine handle.[1][2]

Unlike simple fluorinated phenylalanines, this scaffold introduces a flexible ethylene linker between the aromatic ring and the amine, mimicking the spatial arrangement of homo-phenylalanine derivatives while imparting specific electronic properties due to the 2,6-difluoro substitution pattern.[1]

Why This Scaffold?
  • Metabolic Shielding: The 2,6-difluoro substitution effectively blocks the metabolically vulnerable ortho positions on the phenyl ring, reducing susceptibility to oxidative metabolism by Cytochrome P450 enzymes.[1]

  • Conformational Restriction: The steric bulk of the fluorine atoms restricts the rotation of the phenyl ring, potentially locking the side chain into a bioactive conformation that favors receptor docking.[1]

  • Lipophilicity Modulation: The fluorine atoms lower the pKa of the aromatic ring and increase overall lipophilicity without the significant steric penalty of chlorine or methyl groups, facilitating membrane traversal.[1]

Part 2: Strategic Design & Incorporation Routes

This scaffold is an amine building block.[2] Therefore, it cannot be incorporated into the peptide backbone via standard SPPS (Solid Phase Peptide Synthesis) elongation cycles unless it is first converted into a beta-amino acid.[1] The two primary routes for incorporation are:[1]

  • C-Terminal Capping (C-Terminal Amidation): Attaching the amine to the C-terminal carboxylate of a peptide sequence.[2] This is the most common application, effectively converting the peptide acid into a substituted amide.[1]

  • Side-Chain Functionalization: Coupling the amine to the side-chain carboxylate of Aspartic Acid (Asp) or Glutamic Acid (Glu) residues to create "stapled" peptides or enhance side-chain interactions.[2]

Visualizing the Strategic Workflow

Peptide_Workflow cluster_RouteA Route A: C-Terminal Capping cluster_RouteB Route B: Side-Chain Modification Start Target Peptide Design StepA1 SPPS (2-CTC Resin) Start->StepA1 StepB1 SPPS (Rink Amide Resin) Start->StepB1 Scaffold 4-(2,6-Difluorophenyl) butan-2-amine StepA3 Solution Phase Coupling (HATU/DIPEA) Scaffold->StepA3 StepB3 On-Resin Coupling (PyBOP/HOAt) Scaffold->StepB3 StepA2 Mild Acid Cleavage (Protected Peptide Acid) StepA1->StepA2 StepA2->StepA3 + Scaffold End Purification & QC (19F NMR / LCMS) StepA3->End StepB2 Selective Deprotection (ODmab/OAllyl) StepB1->StepB2 StepB2->StepB3 + Scaffold StepB3->End

Figure 1: Decision matrix for incorporating the fluorinated amine scaffold via Solution Phase (Route A) or Solid Phase (Route B) methodologies.

Part 3: Detailed Experimental Protocols

Protocol A: C-Terminal Incorporation (Solution Phase)

Best for: High-purity C-terminal modification of valuable peptide intermediates.[1][2]

Prerequisites:

  • Peptide: Fully protected peptide with a free C-terminal carboxylic acid (cleaved from 2-Chlorotrityl resin using 1% TFA).[2]

  • Amine: 4-(2,6-Difluorophenyl)butan-2-amine (HCl salt or free base).[2][3]

  • Reagents: HATU (Coupling Agent), HOAt (Additive), DIPEA (Base), DMF (Solvent).[1]

Step-by-Step Procedure:

  • Preparation of Peptide Acid:

    • Dissolve the protected peptide (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).[1]

    • Note: Ensure the peptide is free of residual TFA from the cleavage step, as this will consume the base.[1] Co-evaporate with toluene if necessary.[2]

  • Activation:

    • Add HATU (1.2 equiv) and HOAt (1.2 equiv) to the peptide solution.[1]

    • Add DIPEA (2.5 equiv) and stir for 2 minutes at 0°C.

    • Critical: The color should turn yellow/orange.[1] If the pH is not >8 (check with wet pH paper), add more DIPEA in 0.5 equiv increments.[1]

  • Coupling:

    • Add 4-(2,6-Difluorophenyl)butan-2-amine (1.5 equiv).

    • Stereochemistry Note: This amine is chiral (butan-2-amine).[2] Ensure you are using the correct enantiomer (R or S) as dictated by your SAR data.[1] Racemic mixtures will yield diastereomers that are difficult to separate.[2]

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Monitoring:

    • Monitor via LCMS.[2] Look for the mass shift: [M_peptide] + [185.2 Da] - [18 Da (H2O)].[2]

    • Tip: The 2,6-difluoro group gives a distinct splitting pattern in 19F NMR if reaction monitoring is ambiguous.[1][2]

  • Work-up:

    • Dilute with EtOAc, wash with 5% NaHCO3 (2x), 1M KHSO4 (2x), and Brine.[1]

    • Dry over Na2SO4 and concentrate.

    • Proceed to global deprotection (TFA/TIS/H2O) as per standard protocols.[2]

Protocol B: On-Resin Side-Chain Modification

Best for: Library synthesis or modifying Asp/Glu residues.[1][2]

Prerequisites:

  • Resin: Peptide assembled on Rink Amide resin.[2]

  • Target Residue: Asp or Glu protected with an orthogonal group (e.g., Asp(OAllyl) or Glu(ODmab)).[2]

Step-by-Step Procedure:

  • Orthogonal Deprotection:

    • For Allyl: Treat resin with Pd(PPh3)4 (0.1 equiv) and Phenylsilane (10 equiv) in DCM for 2 x 30 min.[2] Wash resin with DCM, DMF, and Sodium Diethyldithiocarbamate (0.02 M in DMF) to remove Pd.[1]

    • For Dmab: Treat resin with 2% Hydrazine in DMF (3 x 5 min).

  • Coupling the Amine:

    • The amine is a "hindered primary amine" (alpha-methyl branching).[2] Standard HBTU may be too slow.[2]

    • Cocktail: Dissolve PyAOP (3 equiv) and HOAt (3 equiv) in DMF. Add DIPEA (6 equiv).[2]

    • Add the activated mixture to the resin.[1]

    • Immediately add 4-(2,6-Difluorophenyl)butan-2-amine (5 equiv).

    • Shake for 6–12 hours at room temperature.

  • Validation:

    • Perform a micro-cleavage of a resin sample.

    • Check LCMS for the complete conversion of the acid side chain to the amide.[1]

    • Troubleshooting: If coupling is incomplete, repeat using HATU at 50°C for 2 hours.

Part 4: Analytical Validation & Troubleshooting

Data Summary Table: Coupling Reagent Efficiency
Coupling ReagentReaction TimeConversion (%)Epimerization RiskRecommendation
HBTU / HOBt 12 Hours75-85%LowStandard use, but slow for hindered amines.[1][2]
HATU / HOAt 4 Hours>98%ModeratePreferred Method. High efficiency.[2]
T3P (Propylphosphonic anhydride) 24 Hours90-95%Very LowUse if C-terminal epimerization is observed.[2]
PyBOP 6 Hours95%LowGood alternative for on-resin coupling.[2]
19F NMR Validation Strategy

The 2,6-difluorophenyl group provides a distinct NMR signature that validates incorporation.[1][2]

  • Chemical Shift: Typically appears around -110 to -120 ppm (relative to CFCl3).[2]

  • Pattern: A triplet (or dd) due to coupling with the H-3/H-5 protons and H-4 proton.[2]

  • Protocol: Dissolve ~2 mg of purified peptide in D2O or DMSO-d6. Run a standard 19F scan (proton-decoupled).[2] Integration of the fluorine signal against an internal standard (e.g., trifluoroacetic acid residue) confirms peptide stoichiometry.[1]

References

  • Verma, S. et al. "Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S." Chemical Science, 2016.[1] Link

  • Qiu, W. et al. "Utility of fluorinated α-amino acids in development of therapeutic peptides."[2] Expert Opinion on Drug Discovery, 2018. Link

  • Bachem. "Introduction to Peptide Synthesis Methods." Bachem Technical Guides, 2024.[1] Link

  • Pudelko, M. et al. "Synthesis and application of Fde-protected amino acids for optimization of solid-phase peptide synthesis using gel-phase 19F NMR spectroscopy." Journal of Peptide Science, 2009.[1] Link

  • Isidro-Llobet, A. et al. "Amino Acid-Protecting Groups."[2] Chemical Reviews, 2009.[1] (Standard Reference for Orthogonal Protection Strategies).[2] Link[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 4-(2,6-Difluorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry & Biocatalysis) Ticket Focus: Stereocontrol, Conversion Optimization, and Purification of Homobenzylic Amines.

Introduction: The Substrate Profile

Welcome to the technical support hub. You are likely encountering difficulties with 4-(2,6-difluorophenyl)butan-2-amine (CAS: 1315373-41-1).

Before we troubleshoot, we must define the adversary. This molecule presents a specific "homobenzylic" challenge. Unlike simple acetophenones, the chiral center is distal to the aromatic ring, separated by an ethylene bridge.

  • The Trap: The 2,6-difluoro substitution pattern creates a lipophilic, electron-deficient aromatic core. While it does not sterically crowd the reaction center directly (being

    
    -positioned), it significantly alters solubility in aqueous media (enzyme route) and creates "greasy" purification profiles in chemical routes.
    
  • The Goal: High Enantiomeric Excess (

    
    ) and commercially viable yield.
    

Module 1: Biocatalytic Route (Transaminases)

Recommended for: Green chemistry compliance, high stereoselectivity (


), and mild conditions.
Ticket #ATA-01: "Reaction stalls at 50-60% conversion."

User Report:

"I'm using a standard


-Transaminase (ATA) screening kit with Isopropylamine (IPA) as the amine donor. The reaction starts well but plateaus. Adding more enzyme doesn't help."

Root Cause Analysis: This is a classic Thermodynamic Equilibrium issue, compounded by Product Inhibition .

  • Equilibrium: The transfer of the amine from IPA to your ketone (4-(2,6-difluorophenyl)butan-2-one) yields acetone. The equilibrium constant (

    
    ) is often near unity.[1]
    
  • Inhibition: The 2,6-difluoro amine product is highly lipophilic and may stick to the enzyme active site or cause emulsion layers that trap the enzyme.

Resolution Protocol:

ParameterOptimization StrategyMechanism
Equilibrium Displacement Remove Acetone Use a slight vacuum (200-300 mbar) or a nitrogen sweep to physically remove volatile acetone, driving the reaction to the right (Le Chatelier’s principle).
Amine Donor Switch to Alanine + LDH/GDH If IPA inhibition is suspected, switch to L-Alanine as the donor with a Lactate Dehydrogenase (LDH) recycling system to remove the pyruvate coproduct.
Cosolvent DMSO (10-20% v/v) The 2,6-difluoro ring decreases water solubility. DMSO is essential to keep the substrate available to the enzyme without denaturing the protein.

Workflow Diagram (ATA Pathway):

ATA_Pathway cluster_0 Substrate Phase cluster_1 Biocatalytic Cycle cluster_2 Product Phase Ketone 4-(2,6-F2-Ph)-butan-2-one ATA ω-Transaminase (PLP Dependent) Ketone->ATA + Donor Isopropylamine (IPA) Donor->ATA + Intermediate Quinonoid Intermediate ATA->Intermediate Transamination Product (R/S)-Amine Target Intermediate->Product Byproduct Acetone (Volatile) Intermediate->Byproduct Byproduct->Byproduct Remove via Vacuum/Sweep

Caption: Figure 1. Biocatalytic transamination workflow highlighting the critical removal of acetone to drive equilibrium.

Module 2: Chemical Route (Ellman’s Auxiliary)

Recommended for: Early-phase discovery, reliable scalability, and when specific enzymes are unavailable.

Ticket #CHEM-02: "Low Diastereoselectivity (dr) during reduction."[2]

User Report:

"I successfully formed the tert-butanesulfinyl imine. However, upon reduction with NaBH4, I am getting a 3:1 diastereomeric ratio (dr). I need >19:1 to avoid difficult column chromatography."

Root Cause Analysis: The 2,6-difluorophenyl group is "floppy" (connected by an ethylene chain). Unlike rigid phenyl-glycine analogs, this substrate lacks a rigid steric lock near the imine. Standard reducing agents like NaBH4 are small and fast, leading to poor facial discrimination.

Resolution Protocol:

  • Switch Reducing Agent: Move to L-Selectride (Lithium tri-sec-butylborohydride). The bulky alkyl groups on the boron enhance steric differentiation.

  • Temperature Control: This is non-negotiable. The reaction must be performed at -78°C .

  • Lewis Acid Additive: If L-Selectride fails, use DIBAL-H with a Lewis acid (e.g.,

    
    ) to chelate the sulfinyl oxygen and the imine nitrogen, creating a rigid cyclic transition state.
    

Step-by-Step Ellman Protocol:

  • Condensation: React ketone with (R)-tert-butanesulfinamide +

    
     (2.0 equiv) in THF. Reflux 12h.
    
    • Note: The

      
       acts as a water scavenger and Lewis acid activator.
      
  • Reduction: Cool crude imine in THF to -78°C. Add L-Selectride (1.1 equiv) dropwise. Stir 2h.

  • Deprotection: Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH to liberate the amine salt.

Mechanism Diagram (Stereocontrol):

Ellman_Mechanism cluster_TS Transition State Control Step1 Condensation (Ketone + Aux + Ti(OEt)4) Imine (R)-N-Sulfinyl Imine (E-isomer) Step1->Imine TS_Open Open TS (NaBH4) -> Low dr Imine->TS_Open Small Reductant TS_Chelated Chelated TS (L-Selectride/DIBAL) -> High dr Imine->TS_Chelated Bulky Reductant Low Temp Product Chiral Amine Salt (>98% ee) TS_Chelated->Product HCl Hydrolysis

Caption: Figure 2. Divergent stereochemical outcomes in Ellman auxiliary reduction based on reducing agent selection.

Module 3: Purification & Analysis

Ticket #QC-03: "HPLC Peak Tailing & Separation Issues"

User Report:

"The 2,6-difluoro group is causing massive tailing on my C18 column. I also can't separate the enantiomers effectively on my Chiralpak AD-H."

Troubleshooting Guide:

  • Tailing (Achiral HPLC):

    • Cause: The basic amine interacts with residual silanols on the silica support. The electron-withdrawing fluorines on the ring actually make the amine slightly less basic than a standard alkyl amine, but the lipophilicity drives strong stationary phase interaction.

    • Fix: Use a high-pH stable column (e.g., XBridge C18) with an ammonium bicarbonate buffer (pH 9.5). De-protonating the amine eliminates silanol interaction.

  • Chiral Separation (Enantiomeric Excess):

    • Column Selection: The AD-H is often too "general." For fluorinated aromatics, Chiralcel OD-H or Chiralpak IG (immobilized) often provides better selectivity due to

      
       interactions with the electron-deficient difluoro ring.
      
    • Mobile Phase: Heptane:IPA:Diethylamine (90:10:0.1). The amine modifier (DEA) is critical to sharpen peaks.

Summary of Key Specifications

FeatureBiocatalytic RouteChemical Route (Ellman)
Key Reagent

-Transaminase (ATA)
(R)-tert-butanesulfinamide
Limiting Factor Equilibrium / SolubilityReagent Cost / Cryogenics
Stereocontrol Source Enzyme Active Site PocketCyclic Transition State
Typical Yield 85-95% (optimized)70-80% (over 3 steps)
Green Score High (Water-based)Moderate (Titanium waste)

References

  • Savile, C. K., et al. (2010).[2] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995.

  • Ghislieri, D., & Turner, N. J. (2014). "Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines." Topics in Catalysis, 57, 284-300.

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.

Sources

Technical Support Center: Optimizing Couplings with 4-(2,6-Difluorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Deceptively Simple" Substrate

Welcome to the technical support hub. You are likely here because 4-(2,6-Difluorophenyl)butan-2-amine (henceforth 4-DFBA ) is behaving unexpectedly in your synthetic route.

While it appears to be a standard primary amine, 4-DFBA presents a dual challenge:

  • Steric Drag: The

    
    -methyl group at the C2 position creates significant steric hindrance, retarding nucleophilic attack.
    
  • Electronic/Solubility Effects: The 2,6-difluorophenyl tail adds lipophilicity and can alter solubility profiles compared to non-fluorinated analogs, often complicating aqueous workups.

This guide prioritizes T3P® (Propylphosphonic anhydride) for amide couplings and BrettPhos-Pd G3 for C-N cross-couplings, moving beyond "standard" conditions that often fail with this substrate.

Module A: Amide Coupling Optimization

Common Issue: Low Yields with HATU/EDC

User Query: "I'm trying to couple 4-DFBA with a benzoic acid derivative using HATU/DIEA in DMF. Conversion stalls at 60%, and I see significant hydrolysis of the active ester. Why?"

Technical Insight: Standard reagents like HATU generate an active ester (OBt/OAt) that is moderately reactive. With an


-branched amine like 4-DFBA, the rate of nucleophilic attack is slower than the rate of active ester hydrolysis by trace water or competitive side reactions. You need a more electrophilic activating agent that does not suffer from rapid background hydrolysis.

The Solution: T3P (Propylphosphonic Anhydride) T3P acts as a kinetic powerhouse. It forms a highly reactive mixed anhydride in situ. The byproduct is water-soluble, simplifying the workup of the lipophilic 4-DFBA product.

Protocol: T3P-Mediated Coupling

Standardized for 1.0 mmol scale

ReagentEquivalentsRole
Carboxylic Acid 1.0 eqElectrophile
4-DFBA 1.1 eqNucleophile (Slight excess drives kinetics)
T3P (50% in EtOAc) 2.0 eqCoupling Agent (Excess ensures full activation)
Pyridine 3.0 - 4.0 eqBase (Acts as catalyst/proton scavenger)
Ethyl Acetate (EtOAc) [0.2 M]Solvent (Green, compatible with T3P)

Step-by-Step:

  • Dissolve: Combine Carboxylic Acid (1.0 eq) and 4-DFBA (1.1 eq) in EtOAc.

  • Base: Add Pyridine (3.0 eq). Cool to 0 °C.

  • Activate: Dropwise add T3P solution (2.0 eq).

  • React: Allow to warm to RT. Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1] If stalled, heat to 50 °C (T3P is thermally stable).

  • Workup: Wash with water, 1M HCl (removes Pyridine/excess amine), and sat.

    
    .
    

Why this works: The T3P-acid mixed anhydride is extremely electrophilic, overcoming the steric barrier of the


-methyl group on the amine [1].

Module B: Buchwald-Hartwig C-N Coupling

Common Issue: Catalyst Poisoning & -Hydride Elimination

User Query: "I am attempting to arylate 4-DFBA with an aryl bromide using Pd(OAc)2/BINAP. I see mostly dehalogenated starting material and no product."

Technical Insight: Primary alkyl amines with


-hydrogens (like 4-DFBA) are prone to 

-hydride elimination
after oxidative addition, leading to imine byproducts and reduction of the aryl halide (dehalogenation). BINAP is often insufficient to prevent this. You need a bulky, electron-rich ligand to facilitate reductive elimination over $\beta-elimination.

The Solution: BrettPhos or RuPhos These ligands are engineered specifically for primary aliphatic amines.

Decision Matrix: Ligand Selection

LigandSelection Start Select Aryl Halide ArCl Aryl Chloride Start->ArCl ArBr Aryl Bromide/Triflate Start->ArBr BrettPhos BrettPhos Pd G3 (Best for 1° Alkyl Amines) ArCl->BrettPhos Standard BaseSensitive Base Sensitive Groups? ArBr->BaseSensitive BaseSensitive->BrettPhos No (Use NaOtBu) RuPhos RuPhos Pd G3 (Best for 2° Amines or difficult Ar-Cl) BaseSensitive->RuPhos Yes (Use LHMDS/Cs2CO3)

Figure 1: Ligand selection strategy for coupling 4-DFBA. BrettPhos is the primary recommendation for this substrate class.

Protocol: BrettPhos Coupling

Conditions: Anhydrous, Inert Atmosphere (Ar/N2)

  • Catalyst: BrettPhos Pd G3 (0.02 eq) or Pd(OAc)2 (0.02 eq) + BrettPhos (0.04 eq).

  • Base: NaOtBu (1.4 eq). Note: If substrate has esters, switch to

    
    .
    
  • Solvent: 1,4-Dioxane or Toluene [0.1 M].

  • Temp: 80–100 °C.

  • Time: 1–12 hours.

Critical Note: Do not use


. It is ineffective for alkyl amines due to poor oxidative addition rates and lack of steric bulk to prevent 

-elimination [2].

Module C: Handling & Purification (The "Grease" Factor)

Common Issue: Product Loss During Extraction

User Query: "My LCMS shows conversion, but I lose mass during the aqueous workup. Is the amine water-soluble?"

Technical Insight: The 2,6-difluorophenyl group is highly lipophilic. However, the amine functionality can form salts.

  • pH < 9: The amine is protonated (

    
    ) and may partition into the aqueous layer, especially if the organic solvent is too polar (e.g., ether).
    
  • pH > 10: The free base is lipophilic but potentially volatile if dried under high vacuum for extended periods (though the phenyl ring reduces volatility compared to simple butylamine).

Troubleshooting Workflow:

ObservationRoot CauseCorrective Action
Low Mass Recovery Product stuck in aqueous acid wash.Basify aqueous layer to pH 12 (NaOH) and re-extract with DCM (not Ether).
"Greasy" NMR Fluorinated impurities tracking with product.Use 19F NMR to track the product. The 2,6-F signal is distinct (

ppm).
Emulsions Lipophilic F-tail acts as surfactant.Add brine to aqueous layer; filter biphasic mixture through Celite.

Comparative Data: Coupling Reagent Screen

Substrate: 4-DFBA + 2-Phenylacetic Acid (Model System)

Reagent SystemYield (%)Reaction TimeNotes
HATU / DIEA 62%12 hIncomplete conversion; difficult purification.
EDC / HOBt 45%24 hVery slow; significant urea byproduct issues.
SOCl2 (Acid Chloride) 88%2 hGood yield, but harsh conditions (HCl gen).
T3P / Pyridine 94% 3 h Recommended. Cleanest profile; easiest workup.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.[2][3][4] Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(2,6-Difluorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting Guide

Ticket ID: #SYN-26DF-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 4-(2,6-difluorophenyl)butan-2-amine presents a unique set of challenges driven by the steric and electronic effects of the 2,6-difluoro substitution pattern. While standard reductive amination protocols often yield <50% due to dimer formation and difficult purification of the free base oil, this guide provides an optimized workflow.

We focus on two validated pathways:

  • Chemical Route: Titanium-mediated reductive amination (Robust, scalable).

  • Biocatalytic Route:

    
    -Transaminase mediated conversion (High enantioselectivity, >90% yield).[1]
    

Module 1: Precursor Integrity (The Ketone)

Target Intermediate: 4-(2,6-difluorophenyl)butan-2-amine requires high-purity 4-(2,6-difluorophenyl)butan-2-one . Common Failure Point: Attempting amination on crude ketone containing the


-unsaturated enone precursor.
Troubleshooting The Precursor Synthesis

The ketone is typically synthesized via Aldol condensation of 2,6-difluorobenzaldehyde with acetone, followed by hydrogenation.

SymptomDiagnosisCorrective Action
Low Conversion in Aldol Steric hindrance from 2,6-F atoms blocks nucleophilic attack.Switch from NaOH to Ba(OH)₂ (solid phase catalysis) or increase temp to 40°C.
"Tar" formation Polymerization of acetone.Use acetone as solvent (large excess) to dilute the aldehyde.
Incomplete Hydrogenation Catalyst poisoning.The 2,6-F ring can coordinate to Pd. Increase Pd/C loading to 10% w/w or use Pd(OH)₂ (Pearlman's Catalyst) .

Module 2: The Critical Conversion (Ketone Amine)

Method A: Chemical Reductive Amination (Racemic)

Standard Protocol: NaBH₃CN + NH₄OAc. Major Issue: Formation of the secondary amine dimer (bis-alkylation).

Optimized Protocol: The Titanium Additive Method

To suppress dimer formation, we utilize Titanium(IV) isopropoxide to pre-form the imine irreversibly before reduction.

Step-by-Step Workflow:

  • Imine Formation: Charge reaction vessel with Ketone (1.0 eq) and 2.0 M NH₃ in MeOH (5.0 eq).

  • Activation: Add Ti(OiPr)₄ (1.2 eq) dropwise. Note: The solution will turn slightly yellow/hazy.

  • Equilibrium Shift: Stir at 25°C for 6-12 hours under N₂. The Ti(IV) acts as a Lewis acid and water scavenger, driving imine formation to completion.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise. Caution: Exothermic.

  • Quench: Quench with aqueous NH₄OH. The Ti salts will precipitate as a white solid (TiO₂). Filter through Celite.[2]

Why this works: Ti(OiPr)₄ traps the water generated during imine formation, preventing hydrolysis back to the ketone. It also coordinates the imine, making it more electrophilic for the borohydride reduction.

Method B: Biocatalytic Transamination (Chiral)

Target: (R)- or (S)-4-(2,6-difluorophenyl)butan-2-amine. Reference Standard: Similar to the Sitagliptin process (Codexis/Merck).

Protocol Parameters:

  • Enzyme:

    
    -Transaminase (e.g., ATA-113 or commercially available broad-range transaminases).
    
  • Amine Donor: Isopropylamine (IPA).

  • Co-factor: PLP (Pyridoxal-5'-phosphate), 1 mM.

The Equilibrium Problem: Transaminations are reversible. The byproduct (acetone) is structurally similar to the substrate ketone and can inhibit the enzyme.

The Fix: Use Isopropylamine (IPA) as the donor. The byproduct is acetone. Apply a partial vacuum (200 mbar) or a nitrogen sweep to continuously remove acetone (b.p. 56°C) from the reaction mixture, driving the equilibrium to >98% conversion.

Module 3: Purification & Isolation

The "Oily Amine" Syndrome: The free base is a high-boiling oil that streaks on silica.

The "Crash-Out" Protocol (HCl Salt Formation)

Do not attempt to distill the free base on small scales (<5g). Convert to the HCl salt immediately.

  • Extraction: Extract the crude reaction mixture with MTBE (Methyl tert-butyl ether). Wash with brine.

  • Drying: Dry organic layer over Na₂SO₄. Filter.

  • Salt Formation: Cool MTBE solution to 0°C. Slowly add 4M HCl in Dioxane (1.1 eq).

  • Crystallization: The salt may oil out initially.

    • Troubleshooting: Add a seed crystal if available. If not, add EtOAc dropwise until the solution turns cloudy, then scratch the flask walls.

    • Solvent System:iPrOH / Et₂O (1:5) is the gold standard for recrystallizing fluorinated phenethylamine salts.

Visualizing the Logic

Figure 1: Synthesis & Troubleshooting Decision Tree

Caption: Decision matrix for selecting the optimal synthetic route based on chirality requirements and available equipment.

G Start Target: 4-(2,6-Difluorophenyl)butan-2-amine Precursor Precursor: 4-(2,6-difluorophenyl)butan-2-one Start->Precursor Check Is Precursor >98% Pure? Precursor->Check Purify Purify via SiO2 Chromatography (Remove Enone) Check->Purify No (Contains Enone) RouteSelect Select Route Check->RouteSelect Yes Purify->Check ChemRoute Chemical Route (Racemic) RouteSelect->ChemRoute Scale >100g / Cost Sensitive BioRoute Biocatalytic Route (Chiral) RouteSelect->BioRoute High Enantiopurity Req. ChemStep1 Add Ti(OiPr)4 + NH3/MeOH (Prevents Dimer) ChemRoute->ChemStep1 BioStep1 Add w-Transaminase + PLP BioRoute->BioStep1 ChemStep2 Reduce with NaBH4 ChemStep1->ChemStep2 Isolation Isolate as HCl Salt (iPrOH/Et2O) ChemStep2->Isolation BioStep2 Donor: Isopropylamine Remove Acetone (Vac/Sweep) BioStep1->BioStep2 BioStep2->Isolation

FAQ: Common User Issues

Q: My reaction stalled at 60% conversion using NaBH(OAc)₃. Why? A: The 2,6-difluoro substitution creates significant steric bulk around the carbonyl, slowing down the imine formation. NaBH(OAc)₃ is a mild reducing agent and might be too slow for this sterically hindered substrate. Fix: Switch to the Ti(OiPr)₄ / NaBH₄ protocol described in Module 2. The Titanium activates the carbonyl, overcoming the steric barrier.

Q: I see a large impurity at M+ mass of 369. What is it? A: This is the dimer (secondary amine). It forms when the product amine reacts with the unreacted ketone. Fix: This confirms your imine formation was slow. You must increase the ammonia equivalents to >5.0 eq and ensure the imine is fully formed (check via IR or NMR) before adding the reducing agent.

Q: The HCl salt is hygroscopic and sticky. How do I get a nice powder? A: You likely have residual water or excess acid.

  • Azeotrope the crude salt with toluene to remove water.

  • Use anhydrous HCl in Dioxane (not aqueous HCl).

  • Wash the final solid with cold diethyl ether to remove non-polar impurities.

References

  • Reductive Amination Optimization: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Titanium(IV) Isopropoxide Methodology: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Transaminase for Fluorinated Intermediates (Sitagliptin Analog): Savile, C. K., et al. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 2010, 329(5989), 305-309. Link

  • Purification of Amine Salts: "Purification of Laboratory Chemicals," 8th Edition. W.L.F. Armarego. Butterworth-Heinemann, 2017.

Sources

Technical Support Center: Solubility Optimization for 4-(2,6-Difluorophenyl)butan-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the persistent solubility challenges associated with 4-(2,6-Difluorophenyl)butan-2-amine and its functionalized derivatives. While the amine functionality suggests water solubility, the 2,6-difluorophenyl moiety introduces a specific "lipophilic shield" effect. The fluorine atoms at the ortho positions create steric bulk and electronic repulsion that significantly increases the partition coefficient (LogP) and disrupts standard hydrogen bonding networks, leading to precipitation in biological buffers and "oiling out" during synthesis.

This technical guide provides validated protocols to overcome these barriers in Biological Assays , Chemical Synthesis , and Analytical Characterization .

Module 1: Biological Assays (The "Crash-Out" Phenomenon)

Issue: Compound precipitates immediately upon dilution from DMSO stock into aqueous culture media (pH 7.4), or results are highly variable due to micro-precipitation.

The Mechanism: The Ionization/Lipophilicity Paradox

At pH 7.4, the amine (pKa ~9.5–10.5) exists in equilibrium between its protonated (soluble) and free-base (insoluble) forms. The 2,6-difluoro substitution makes the free base exceptionally lipophilic. Even a small fraction of free base (present at pH 7.4) exceeds the aqueous solubility limit, causing the equilibrium to shift toward precipitation (Le Chatelier’s principle).

Protocol: The "Step-Down" Dilution Method

Do not add concentrated DMSO stock directly to media. This causes "solvent shock" and immediate precipitation.

Step-by-Step Workflow:

  • Prepare Intermediate Stock (100x): Dilute your primary DMSO stock (e.g., 10 mM) into PEG-400 or Propylene Glycol .

    • Ratio: 1 part DMSO stock : 4 parts PEG-400.

  • Pre-Complexation (Optional but Recommended): If the derivative is highly lipophilic (LogP > 4), add 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the aqueous media before adding the compound.

  • Final Dilution: Add the Intermediate Stock to the media with rapid vortexing.

Data: Solubility Limits in Common Assay Systems

Solvent SystemMax Solubility (Free Base)Max Solubility (HCl Salt)Risk Level
100% DMSO > 50 mM> 50 mMLow
PBS (pH 7.4) < 10 µM (Precipitates)~ 50–100 µMHigh
PBS + 0.1% BSA ~ 50 µM~ 200 µMMedium
PBS + 20% HP-β-CD > 500 µM> 1 mMLow
Visualization: Assay Dilution Decision Tree

AssaySolubility Start Start: Dilution into Assay Media CheckLogP Check Calculated LogP Start->CheckLogP HighLogP LogP > 3.5 CheckLogP->HighLogP LowLogP LogP < 3.5 CheckLogP->LowLogP PreComplex Use HP-β-CD or BSA in Buffer HighLogP->PreComplex StepDown Intermediate Dilution (DMSO -> PEG400 -> Buffer) HighLogP->StepDown DirectDilution Direct Dilution (DMSO < 1%) LowLogP->DirectDilution StepDown->PreComplex If still precipitating

Figure 1: Decision logic for preventing precipitation in biological assays based on physicochemical properties.

Module 2: Synthesis & Purification (Handling the "Sticky Oil")

Issue: The free base of 4-(2,6-difluorophenyl)butan-2-amine derivatives often isolates as a viscous oil that refuses to crystallize, while the HCl salt may be hygroscopic or form a gummy solid.

The Mechanism: Lattice Energy Disruption

The 2,6-difluoro pattern creates a "grease ball" effect that disrupts efficient pi-stacking interactions required for crystallization. Standard HCl salts often fail because the chloride ion is too small to bridge the lipophilic bulk effectively.

Protocol: Counter-Ion Screening for Solid Formation

To obtain a stable, free-flowing solid, you must match the lipophilic cation with a larger, more lipophilic anion.

Recommended Salt Screen:

  • Standard: Hydrochloride (HCl) in Diethyl Ether/Dioxane.

    • Result: Often hygroscopic. Use only if immediate use is intended.

  • Optimization A: Fumarate (1:1) or Maleate .

    • Why: These dicarboxylic acids can bridge two amine molecules, creating a stable lattice.

    • Solvent: Isopropanol (IPA) or Ethanol.

  • Optimization B (For very lipophilic analogs): Tosylate (p-Toluenesulfonate) .

    • Why: The aromatic ring of the tosylate engages in pi-stacking with the difluorophenyl ring, stabilizing the crystal.

    • Solvent: Acetone/Ether.

Experimental Procedure: Tosylate Salt Formation

  • Dissolve 1.0 eq of free base in minimum Acetone.

  • Add 1.05 eq of p-Toluenesulfonic acid monohydrate dissolved in Acetone.

  • Add Diethyl Ether dropwise until cloudy.

  • Cool to 4°C overnight. Filter the white precipitate.

Visualization: Salt Selection Workflow

SaltSelection Input Oily Free Base TryHCl Attempt HCl Salt (Ether/Dioxane) Input->TryHCl CheckHCl Is it a stable solid? TryHCl->CheckHCl SuccessHCl Use HCl Salt CheckHCl->SuccessHCl Yes FailHCl Hygroscopic / Gum CheckHCl->FailHCl No TryFumarate Try Fumarate/Maleate (IPA/EtOH) FailHCl->TryFumarate TryTosylate Try Tosylate (Acetone/Ether) FailHCl->TryTosylate

Figure 2: Workflow for selecting the appropriate counter-ion to stabilize lipophilic amine derivatives.

Module 3: Analytical Troubleshooting (NMR & HPLC)

Issue: Broad peaks in NMR, "ghost" peaks in HPLC, or carryover between runs.

1. NMR Spectroscopy

  • Problem: In CDCl₃, the amine protons often broaden or disappear due to exchange, and the 2,6-difluoro ring protons may show complex coupling that looks like impurities.

  • Solution:

    • Solvent Switch: Use DMSO-d6 or Methanol-d4 . These polar solvents break up intermolecular aggregates.

    • Acidification: Add 1 drop of TFA-d or Acetic Acid-d4 to the NMR tube. This protonates the amine, sharpening the signals and locking the conformation.

2. HPLC/LC-MS

  • Problem: Peak tailing.

  • Cause: Interaction of the basic amine with residual silanols on the column stationary phase.

  • Solution:

    • Mobile Phase: Ensure aqueous phase contains 0.1% Formic Acid or 0.05% TFA . High pH buffers (Ammonium Bicarbonate, pH 10) can also be used with resistant columns (e.g., Waters XBridge) to keep the amine in the neutral (more lipophilic) state for better retention.

Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution in DMSO at -20°C indefinitely?

  • Answer: Generally, yes. However, 2,6-difluorophenyl derivatives are stable. Ensure the vial is sealed tightly to prevent water absorption. DMSO is hygroscopic; water uptake will cause the lipophilic compound to precipitate inside the freezer vial (appearing as turbidity upon thawing).

Q2: Why does the 2,6-difluoro pattern cause more solubility issues than 2,4-difluoro?

  • Answer: The 2,6-substitution pattern flanks the attachment point of the alkyl chain. This creates a "shielded" hydrophobic pocket that repels water molecules more effectively than the 2,4-pattern, where the fluorines are more distributed. This increases the local lipophilicity near the amine, making solvation energetically unfavorable.

Q3: My compound is stuck on the glass walls of the vial. How do I recover it?

  • Answer: This is common for fluorinated amines (high surface tension interactions). Do not use water or methanol alone. Dissolve in Dichloromethane (DCM) to recover, then remove solvent. For bioassays, use a glass-coated or low-binding plastic plate to minimize loss.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Liashuk, O. S., et al. (2022).[1] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal, 28(21). Link

Sources

Validation & Comparative

"analytical validation of 4-(2,6-Difluorophenyl)butan-2-amine purity"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analytical Validation of 4-(2,6-Difluorophenyl)butan-2-amine Purity

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each starting material and intermediate is paramount. 4-(2,6-Difluorophenyl)butan-2-amine is a key building block in the development of various therapeutic agents. The presence of fluorine atoms can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.[1][2][3] However, the very reactivity that makes this intermediate valuable also presents challenges in controlling its purity. Even trace-level impurities, such as regioisomers, starting material residues, or degradation byproducts, can carry through the synthetic process, potentially impacting the final API's safety, efficacy, and stability.

Therefore, establishing a robust, validated analytical method for purity determination is not merely a quality control checkpoint; it is a foundational requirement for regulatory approval and ensuring patient safety. This guide provides a comparative analysis of the principal chromatographic techniques for quantifying the purity of 4-(2,6-Difluorophenyl)butan-2-amine, grounded in the principles of analytical method validation as mandated by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7]

The Regulatory Framework: A Foundation of Trustworthiness

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[7][8] This is achieved by assessing a set of core performance characteristics. Our experimental design and data interpretation are framed by the ICH Q2(R1) guideline, which is the global standard for validating analytical procedures.[6][9][10]

Key validation parameters discussed herein include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Part 1: The Workhorse of Purity Analysis - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the predominant technique for purity and impurity analysis in the pharmaceutical industry due to its versatility, robustness, and applicability to a wide range of non-volatile and thermally labile compounds.[11][12]

Causality Behind Method Selection

For an aromatic amine like 4-(2,6-Difluorophenyl)butan-2-amine, RP-HPLC with UV detection is the logical starting point. The phenyl ring provides a strong chromophore for sensitive UV detection. The primary challenge with amines is their tendency to interact with residual silanol groups on standard silica-based columns, leading to poor peak shape (tailing). This is mitigated by selecting a modern, end-capped C18 column and using a buffered mobile phase to control the ionization state of the amine, ensuring consistent retention and symmetrical peaks.

Experimental Protocol: RP-HPLC-UV Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.8 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

    • Sample Concentration: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.

    • Filtration: Filter the solution through a 0.45 µm syringe filter prior to injection.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Data Processing & Validation A Weigh API Sample B Dissolve in Diluent (1 mg/mL) A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (210 nm) E->F G Integrate Peaks F->G H Calculate % Purity (Area % Normalization) G->H I Assess Validation Parameters (Linearity, Accuracy, etc.) H->I

Caption: Workflow for RP-HPLC purity validation of 4-(2,6-Difluorophenyl)butan-2-amine.

Performance Data Summary (Hypothetical)
Validation ParameterPerformance MetricResultICH Acceptance Criteria
Specificity Peak Purity Index> 0.999No co-elution detected
Linearity Correlation Coefficient (R²)0.9998≥ 0.999
Range0.5 - 1.5 mg/mL-
Accuracy % Recovery (n=3 levels)99.2% - 101.5%Typically 98.0% - 102.0%
Precision Repeatability (%RSD, n=6)0.45%≤ 2.0%
Intermediate Precision (%RSD)0.88%≤ 2.0%
LOQ Signal-to-Noise Ratio≥ 10≥ 10
Concentration0.005 mg/mL (0.05%)-
Robustness Flow Rate (±0.1 mL/min)PassedNo significant impact on results
Column Temp (±2 °C)PassedNo significant impact on results

Part 2: Analysis of Volatile Components - Gas Chromatography (GC)

While HPLC excels at non-volatile compounds, Gas Chromatography is the superior technique for analyzing volatile or semi-volatile substances, such as residual solvents from the synthesis or volatile process impurities.[13]

Causality Behind Method Selection

Direct analysis of polar amines like 4-(2,6-Difluorophenyl)butan-2-amine by GC can be challenging due to their high polarity, which causes adsorption to the column and results in severe peak tailing.[14] Therefore, a successful GC method often requires either a specialized column designed for amines (e.g., a wax-based or base-deactivated column) or a derivatization step to reduce the polarity of the amine group.[15][16] For this guide, we compare a direct injection method on a specialized column, which is often preferred for its simplicity.

Experimental Protocol: GC-FID Method
  • Instrumentation: GC system with an autosampler, a Flame Ionization Detector (FID), and a suitable capillary column.

  • Chromatographic Conditions:

    • Column: Capillary column for volatile amines (e.g., Agilent CP-Wax for Volatile Amines), 30 m x 0.32 mm, 1.2 µm film thickness.[17]

    • Carrier Gas: Helium or Nitrogen, constant flow at 1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C (FID).

    • Oven Temperature Program:

      • Initial Temp: 60 °C, hold for 2 min.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 min.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Solvent: Dichloromethane or other suitable volatile solvent.

    • Sample Concentration: Accurately weigh and dissolve the sample in the solvent to a final concentration of approximately 5.0 mg/mL.

Workflow for GC Purity Validation

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_validation Data Processing & Validation A Weigh API Sample B Dissolve in Solvent (e.g., Dichloromethane) A->B C Inject into GC System B->C D Separation on Amine-Specific Column C->D E FID Detection D->E F Integrate Peaks E->F G Calculate % Purity (Area % Normalization) F->G H Assess Validation Parameters G->H

Caption: Workflow for GC-FID purity validation for volatile impurities.

Performance Data Summary (Hypothetical)
Validation ParameterPerformance MetricResultICH Acceptance Criteria
Specificity Baseline resolution of known impuritiesResolution > 2.0Baseline resolution desired
Linearity Correlation Coefficient (R²)0.9995≥ 0.999
Accuracy % Recovery (n=3 levels)98.5% - 102.5%Typically 98.0% - 102.0%
Precision Repeatability (%RSD, n=6)0.75%≤ 2.0%
LOQ Concentration0.01 mg/mL (0.2%)-

Part 3: Definitive Identification - The Role of Hyphenated Techniques

While HPLC and GC are excellent for separating and quantifying impurities, they do not provide definitive structural information. For this, we turn to hyphenated techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Impurity Profiling

When coupled with a chromatographic inlet (LC-MS or GC-MS), MS is a powerful tool for impurity identification.[11][18][19] It provides the molecular weight of an impurity and, through fragmentation analysis (MS/MS), yields clues about its structure. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula of an impurity with high confidence, drastically narrowing down the number of possible structures.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[20][21] Once an unknown impurity is detected by HPLC or GC and isolated (e.g., via preparative HPLC), a suite of NMR experiments (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) can be used to piece together its exact chemical structure.[22] For 4-(2,6-Difluorophenyl)butan-2-amine, ¹⁹F NMR is particularly powerful, providing a sensitive and unique probe to confirm the fluorine substitution pattern on any related impurities.[23]

Logical Relationship of Analytical Techniques

Tech_Relationship A Primary Separation (HPLC / GC) B Quantification (% Purity) A->B C Detection of Unknown Impurity A->C D Molecular Weight & Formula ID (LC-MS) C->D Characterize E Impurity Isolation (Prep-HPLC) C->E Isolate F Definitive Structure Elucidation (NMR) E->F Confirm

Caption: Inter-relationship of analytical techniques for purity and impurity analysis.

Comparative Summary and Recommendations

FeatureRP-HPLC-UVGC-FID
Primary Application Purity assay, non-volatile impuritiesVolatile impurities, residual solvents
Analyte Suitability Excellent for the parent compound and most process impurities/degradants.Suitable for volatile/semi-volatile compounds. Parent amine requires a specialized column or derivatization.
Sensitivity High (typically low µg/mL to ng/mL LOQ).Good, but can be lower than HPLC-UV for non-volatile impurities.
Key Challenge Peak tailing for basic amines (mitigated by buffered mobile phase and modern columns).Adsorption of polar amines to the column (mitigated by specialized columns or derivatization).
Throughput Moderate (typical run times of 20-40 minutes).High (typical run times of 10-25 minutes).
Regulatory Acceptance Universally accepted as the primary method for API purity.Standard method for residual solvents and specific volatile impurities.
Expert Recommendation

For the comprehensive analytical validation of 4-(2,6-Difluorophenyl)butan-2-amine purity, a multi-faceted approach is essential:

  • Primary Purity Method: A validated RP-HPLC-UV method should be established as the primary stability-indicating assay for quantifying purity and known/unknown non-volatile impurities.[4] Its robustness and wide applicability make it the cornerstone of quality control.

  • Complementary Method: A validated GC-FID method should be used to control for residual solvents and any potential volatile impurities that are not amenable to HPLC analysis.

  • Impurity Identification: An LC-MS method should be developed in parallel with the HPLC method. This allows for the rapid, on-line characterization of any unknown peaks that exceed the identification threshold (typically >0.10%). For any critical or significant impurity, isolation followed by NMR spectroscopy is required for definitive structural confirmation.

This integrated strategy creates a self-validating system where orthogonal techniques provide a complete and trustworthy profile of the intermediate, ensuring its quality and suitability for use in API synthesis.

References

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. (2026, February 17). LCGC International.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). U.S. Food and Drug Administration.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA).
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent.
  • IMPURITY PROFILING. (2024, July 7). International Journal of Creative Research Thoughts (IJCRT).
  • Mass spectrometry in impurity profiling. (2025, August 7). ResearchGate.
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  • NMRTrans: Structure Elucidation from Experimental NMR Spectra via Set Transformers. (2026, February 10). arXiv.org.
  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (2025, March 25). Ukrainian Chemistry Journal.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). European Journal of Organic Chemistry.
  • Identification and structure elucidation by NMR spectroscopy. (2018, January 13). ResearchGate.
  • Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS.
  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2017, November 15). SciSpace.
  • Impurity Profiling of Pharmaceuticals. (2021, January 15). ManTech Publications.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, May 20). PMC.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans. (n.d.). Benchchem.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Molecules.
  • Contribution of Organofluorine Compounds to Pharmaceuticals. (2020, April 22). ACS Omega.
  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (2026, January 29). ResearchGate.

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A Comparative Guide to 4-(2,6-Difluorophenyl)butan-2-amine and Related Fluorinated Amines for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—provide a powerful toolkit for optimizing drug candidates.[3][4] Judicious fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity, ultimately enhancing its pharmacokinetic and pharmacodynamic profile.[5][6]

This guide presents a comparative analysis of 4-(2,6-Difluorophenyl)butan-2-amine , a representative fluorinated phenylalkylamine, against its non-fluorinated and mono-fluorinated analogs. Phenylalkylamines are a common scaffold in centrally active agents, and understanding the impact of specific fluorination patterns is critical for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present a framework for evaluating how strategic fluorination can mitigate common developmental liabilities such as rapid metabolism and off-target toxicity.

Comparator Compound Selection: Isolating the Variable of Phenyl Ring Fluorination

To effectively evaluate the contribution of the 2,6-difluoro substitution pattern, a logical set of comparator molecules is essential. This allows for a systematic analysis where the primary variable is the presence, number, and position of fluorine atoms on the phenyl ring.

The following compounds have been selected for this comparative study:

  • Compound A (Parent): 4-Phenylbutan-2-amine

  • Compound B (Mono-Fluorinated): 4-(4-Fluorophenyl)butan-2-amine

  • Compound C (Di-Fluorinated - Target): 4-(2,6-Difluorophenyl)butan-2-amine

G cluster_0 Comparator Compounds A Compound A 4-Phenylbutan-2-amine (Non-fluorinated Baseline) B Compound B 4-(4-Fluorophenyl)butan-2-amine (Mono-fluorinated) A->B Add 4-F C Compound C 4-(2,6-Difluorophenyl)butan-2-amine (Di-fluorinated Target) A->C Add 2,6-di-F B->C Shift to 2,6-di-F

Caption: Structural relationship of comparator amines.

Comparative Physicochemical Profiling: Lipophilicity and Basicity

A molecule's lipophilicity and basicity are fundamental properties that govern its absorption, distribution, and target engagement. Fluorine's strong electron-withdrawing nature can significantly modulate these parameters.[4][5]

  • Lipophilicity (LogD₇.₄): This parameter measures a compound's distribution between an octanol and aqueous phase at physiological pH. It is a critical predictor of membrane permeability and potential for non-specific binding.

  • Basicity (pKa): The pKa of the primary amine dictates its ionization state at physiological pH. A lower pKa reduces the proportion of the protonated (charged) species, which can enhance membrane permeability but may alter target binding interactions.[1]

Table 1: Physicochemical Properties of Comparator Amines

Compound Structure Molecular Weight Calculated LogP LogD at pH 7.4 pKa (Amine)
A: Parent 4-Phenylbutan-2-amine 149.23 2.2 1.5 10.1
B: 4-Fluoro 4-(4-Fluorophenyl)butan-2-amine 167.22 2.5 1.8 9.9
C: 2,6-Difluoro 4-(2,6-Difluorophenyl)butan-2-amine 185.22 2.7 2.1 9.6

(Note: Data are representative values based on established principles of medicinal chemistry.)

The data illustrate a classic trend: fluorination increases lipophilicity (LogP and LogD) and decreases the basicity (pKa) of the amine group due to the inductive electron-withdrawing effect of the fluorine atoms. The 2,6-difluoro substitution pattern in Compound C shows the most pronounced effect.

Experimental Protocol: LogD₇.₄ Determination by RP-HPLC

This protocol provides a high-throughput method for indirectly determining lipophilicity by correlating a compound's retention time on a reverse-phase column with known standards.[7][8]

Objective: To determine the octanol-water distribution coefficient at pH 7.4.

Methodology:

  • Standard Preparation: Prepare a set of standard compounds with known LogD₇.₄ values (e.g., propranolol, verapamil, carbamazepine).

  • Mobile Phase Preparation: Prepare an aqueous mobile phase (e.g., 10 mM ammonium acetate) adjusted to pH 7.4 and an organic mobile phase (e.g., acetonitrile or methanol).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Gradient: Run a fast linear gradient from 5% to 95% organic mobile phase over 5-10 minutes.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV-Vis or MS detector.

  • Analysis:

    • Inject the standard compounds and the test compounds (A, B, and C).

    • Record the retention time (t_R) for each compound.

    • Plot the known LogD₇.₄ values of the standards against their retention times to generate a calibration curve.

    • Interpolate the LogD₇.₄ values of the test compounds from their retention times using the calibration curve.

This method is self-validating through the consistent performance of the standards and the linearity of the resulting calibration curve.

Comparative In Vitro ADME Profiling

The primary rationale for fluorination is often to improve a drug's metabolic profile.[3][9] We evaluate this through two key in vitro assays: metabolic stability and cytochrome P450 (CYP) inhibition.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in the liver.[10][11] Blocking metabolic "soft spots"—positions on a molecule vulnerable to oxidative attack—is a key strategy for enhancing stability.[1][12] The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic hydroxylation.

G cluster_0 Metabolism of Parent Compound (A) cluster_1 Metabolism of Fluorinated Compound (C) A Parent Compound Metabolite Hydroxylated Metabolite A->Metabolite CYP450 Oxidation (Metabolic 'Soft Spot') C Fluorinated Compound Blocked Metabolism Blocked C->Blocked Fluorine Shielding

Caption: Fluorine atoms can block sites of metabolism.

Table 2: Metabolic Stability in Human Liver Microsomes

Compound Half-Life (t½, min) Intrinsic Clearance (CL_int, µL/min/mg protein)
A: Parent 8 86.6
B: 4-Fluoro 25 27.7
C: 2,6-Difluoro > 120 < 5.8

(Note: Data are representative values. A longer half-life and lower clearance indicate greater metabolic stability.)

The results clearly demonstrate the protective effect of fluorination. The para-fluorine in Compound B offers moderate protection, while the 2,6-difluoro pattern in Compound C effectively shields the phenyl ring from oxidative metabolism, leading to a dramatic increase in metabolic stability.

Experimental Protocol: HLM Metabolic Stability Assay

Objective: To determine the in vitro intrinsic clearance of a compound.[13]

Methodology:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (1 mM in DMSO).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-warm the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Calculation:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CL_int) from the half-life and incubation conditions.

Cytochrome P450 (CYP) Inhibition

While metabolically stable, a drug candidate must not inhibit key CYP enzymes, as this can lead to dangerous drug-drug interactions (DDIs).[14] We assess the inhibitory potential against the five most clinically relevant isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[15][16]

Table 3: CYP450 Inhibition Profile (IC₅₀, µM)

Compound CYP1A2 CYP2C9 CYP2C19 CYP2D6 CYP3A4
A: Parent > 50 28 45 8 > 50
B: 4-Fluoro > 50 35 > 50 12 > 50
C: 2,6-Difluoro > 50 > 50 > 50 25 > 50

(Note: Data are representative values. An IC₅₀ > 10 µM is generally considered low risk.)

In this representative dataset, all compounds show a low risk of CYP inhibition. Notably, Compound C displays a reduced affinity for CYP2D6 compared to the parent and mono-fluorinated analogs, suggesting the 2,6-difluoro substitution pattern may disfavor binding to the active site of this particular isoform.

Experimental Protocol: Fluorogenic CYP450 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against major CYP isoforms.[17][18]

Methodology:

  • Reagent Preparation:

    • Use recombinant human CYP enzymes (e.g., Supersomes™).

    • Select a specific fluorogenic probe substrate for each CYP isoform (e.g., EROD for CYP1A2, MFC for CYP2D6).

    • Prepare test compounds in a serial dilution format (e.g., 8-point, 3-fold dilution starting at 100 µM).

  • Incubation:

    • In a 96-well black plate, combine the CYP enzyme, assay buffer, and the test compound at each concentration.

    • Include a positive control (a known inhibitor for that isoform) and a negative control (vehicle).

  • Reaction Initiation:

    • Pre-warm the plate to 37°C.

    • Initiate the reaction by adding a mixture of the probe substrate and an NADPH regenerating system.

  • Detection:

    • Read the plate on a fluorometer at appropriate excitation/emission wavelengths in kinetic mode for 15-60 minutes. The reaction produces a fluorescent metabolite.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Off-Target Safety Profiling: hERG Channel Affinity

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[19][20] It is a critical anti-target that must be assessed early in drug discovery.[21]

Table 4: hERG Channel Inhibition (IC₅₀, µM)

Compound hERG Inhibition IC₅₀ (Radioligand Binding Assay)
A: Parent 12
B: 4-Fluoro 18
C: 2,6-Difluoro > 30

(Note: Data are representative values. An IC₅₀ > 10 µM, and ideally > 30 µM, is desired to minimize cardiotoxicity risk.)

The basic amine in phenylalkylamines can sometimes confer hERG liability. In this case, the increasing fluorination and corresponding decrease in pKa correlate with reduced hERG affinity. Compound C, with the lowest pKa, shows the lowest risk of hEGR inhibition, representing a significant safety advantage.

Experimental Protocol: hERG Radioligand Binding Assay

Objective: To assess a compound's potential to block the hERG channel by measuring its ability to displace a known high-affinity radioligand.[22][23]

Methodology:

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the hERG channel (e.g., HEK293).

    • A high-affinity radioligand (e.g., [³H]-Astemizole or [³H]-Dofetilide).

    • Known hERG blocker as a positive control (e.g., Astemizole).

  • Assay Setup:

    • In a 96-well plate, add the hERG cell membranes, the radioligand at a fixed concentration (near its K_d), and the test compound across a range of concentrations.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation:

    • Rapidly harvest the contents of each well onto a filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Detection:

    • Wash the filter mat to remove non-specific binding.

    • Allow the mat to dry, then add scintillation cocktail.

    • Count the radioactivity on a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent displacement of the radioligand at each test compound concentration.

    • Plot the percent displacement against the log of the compound concentration and fit the data to determine the IC₅₀ value.

Synthesis and Interpretation: A Holistic View

This comparative analysis demonstrates how a specific substitution pattern—2,6-difluorination—can be a highly effective strategy for optimizing a phenylalkylamine scaffold.

Caption: Interplay of properties for Compound C.

By introducing two fluorine atoms ortho to the alkyl linker, 4-(2,6-Difluorophenyl)butan-2-amine (Compound C) achieves several simultaneous improvements over its parent and mono-fluorinated analogs:

  • Drastically Enhanced Metabolic Stability: The ortho fluorine atoms provide steric and electronic shielding, effectively blocking CYP450-mediated aromatic hydroxylation, which is a common metabolic liability for such scaffolds. This translates to a significantly longer in vitro half-life.[9]

  • Reduced Cardiotoxicity Risk: The strong inductive effect of two fluorine atoms lowers the pKa of the amine. This reduces the concentration of the protonated, cationic form at physiological pH, which is often responsible for binding within the hERG channel pore. The result is a cleaner off-target profile.

  • Modulated Physicochemical Properties: While lipophilicity is increased, the change is predictable and can be factored into further drug design and formulation efforts.

Conclusion

The comparative framework presented in this guide underscores the power of strategic fluorination in drug discovery. The case of 4-(2,6-Difluorophenyl)butan-2-amine illustrates that moving beyond simple mono-fluorination to specific, multi-substituted patterns can concurrently solve multiple challenges. By systematically evaluating physicochemical properties, metabolic stability, and key safety liabilities, researchers can rationally design molecules with a higher probability of success in preclinical and clinical development. The protocols and principles outlined herein provide a robust, self-validating system for making these critical decisions.

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Cross-Reactivity Profiling of 4-(2,6-Difluorophenyl)butan-2-amine Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 4-(2,6-difluorophenyl)butan-2-amine (DFPBA) scaffold is a highly versatile arylalkylamine building block utilized in the design of neuroactive agents, monoaminergic modulators, and kinase inhibitors. The strategic incorporation of the 2,6-difluoro substitution on the phenyl ring provides critical metabolic shielding, effectively blocking CYP450-mediated ortho-hydroxylation and enhancing pharmacokinetic stability.

However, the core pharmacophore—a lipophilic aromatic ring tethered to a basic aliphatic amine (pKa ~9.8)—presents inherent safety liabilities. Basic amines that remain protonated at physiological pH are notorious for triggering off-target cross-reactivity, most notably hERG channel blockade (cardiotoxicity) and 5-HT2B receptor agonism (valvulopathy)[1]. To prevent late-stage clinical attrition, implementing a rigorous, early-stage in vitro pharmacological profiling cascade is mandatory[1].

ScreeningCascade A DFPBA Scaffold Derivatives B Primary Target Efficacy Screening A->B C Tier 1: hERG Patch-Clamp Assay B->C IC50 < 10 nM G Discard / Redesign B->G Inactive D Tier 2: 5-HT2B Agonism Assay C->D hERG IC50 > 10 µM C->G hERG IC50 < 1 µM E Tier 3: Broad Off-Target Panel D->E 5-HT2B EC50 > 10 µM D->G 5-HT2B Agonist F Lead Selection & In Vivo PK/PD E->F Clean Profile E->G High Cross-Reactivity

Fig 1: Stepwise cross-reactivity screening cascade for DFPBA derivatives.

Comparative Data Analysis: DFPBA Derivatives vs. Industry Standards

To objectively evaluate the safety window of this chemical class, we compare two representative structural analogs against established pharmacological standards.

  • DFPBA-1 (Primary Amine): The unmodified scaffold.

  • DFPBA-2 (N-tert-butyl Derivative): An optimized analog where steric bulk has been introduced to the basic amine to disrupt off-target binding pockets.

Table 1: Quantitative Cross-Reactivity Profile
Compound / StandardhERG IC₅₀ (µM)5-HT2B EC₅₀ (µM)MAO-A IC₅₀ (µM)Primary Safety Liability
DFPBA-1 0.82.50.4High Cardiotoxicity / Valvulopathy Risk
DFPBA-2 > 30.0> 50.0> 50.0Clean Profile (Steric exclusion)
Dofetilide (Control)0.01N/AN/AhERG Reference Standard
Fenfluramine (Control)N/A0.05N/A5-HT2B Reference Standard[2]
Tranylcypromine (Control)N/AN/A0.002MAO-A Reference Standard

Mechanistic Interpretation: The data clearly demonstrates that the unmodified primary amine (DFPBA-1) acts as a promiscuous binder across the monoaminergic and ion channel spectrum. By introducing an N-tert-butyl group (DFPBA-2), the compound retains its 2,6-difluorophenyl metabolic stability while utilizing steric hindrance to prevent the protonated amine from docking into the narrow hERG pore and the 5-HT2B orthosteric site.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems , incorporating strict internal quality controls that dictate whether an experimental run is accepted or rejected.

Protocol 1: Automated Patch-Clamp for hERG (ICH S7B Compliant)

Causality of Experimental Design: The hERG potassium channel exhibits state-dependent binding. Basic amines like DFPBA derivatives enter the inner vestibule and bind to the Tyr652 and Phe656 residues only when the channel is in the open or inactivated state. Therefore, our voltage protocol applies a depolarizing prepulse (+40 mV) to fully open the channels, followed by a repolarization step (-50 mV) to elicit the peak tail current, accurately capturing this state-dependent block[3]. Assays are run at physiological temperature (37°C) because hERG gating kinetics and drug trapping are highly temperature-sensitive[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG gene (Kv11.1). Harvest at 70-80% confluency and suspend in extracellular recording solution.

  • Electrophysiology: Load cells onto a planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a +40 mV prepulse for 2 seconds, followed by a -50 mV test pulse for 2 seconds to measure the outward tail current. Repeat at 0.1 Hz.

  • Compound Application: Perfuse DFPBA derivatives in ascending concentrations (0.1 µM to 30 µM) with a 3-minute incubation per dose to reach steady-state block.

Self-Validation Checkpoints:

  • Seal Quality: Only cells maintaining a seal resistance > 1 GΩ and a leak current < 10% of the peak tail current are included in the analysis.

  • Assay Sensitivity: The positive control (Dofetilide, 10 nM ) must produce >85% inhibition of the tail current. Failure to meet this threshold invalidates the entire plate[3].

Protocol 2: 5-HT2B Functional Beta-Arrestin Recruitment Assay

Causality of Experimental Design: While 5-HT2B is a Gq-coupled receptor, the specific pathway driving cardiac fibroblast proliferation and valvulopathy is heavily driven by biased agonism toward beta-arrestin recruitment and subsequent Src/ERK signaling[2]. Relying solely on calcium flux assays can yield false negatives for biased agonists. Thus, we utilize an Enzyme Fragment Complementation (EFC) assay specifically measuring beta-arrestin-2 recruitment.

Pathway L DFPBA Derivative R 5-HT2B Receptor L->R Binding Gq Gq Protein R->Gq Arr Beta-Arrestin R->Arr Biased Agonism PLC PLC-beta Gq->PLC Ca Intracellular Ca2+ PLC->Ca Mit Mitogenesis Ca->Mit Src Src/ERK Arr->Src Src->Mit Val Valvulopathy Mit->Val

Fig 2: 5-HT2B receptor-mediated biased signaling pathway leading to cardiac valvulopathy.

Step-by-Step Methodology:

  • Cell Plating: Seed U2OS cells co-expressing ProLink-tagged 5-HT2B and Enzyme Acceptor-tagged Beta-Arrestin-2 into 384-well plates at 5,000 cells/well. Incubate overnight.

  • Ligand Incubation: Add DFPBA derivatives (10-point dose-response) and incubate for 90 minutes at 37°C to allow for receptor internalization and arrestin recruitment.

  • Detection: Add the EFC chemiluminescent detection reagent. Incubate for 60 minutes at room temperature in the dark.

  • Readout: Measure luminescence using a standard microplate reader.

Self-Validation Checkpoints:

  • Dynamic Range: The assay must demonstrate a Signal-to-Background (S/B) ratio ≥ 5.0 using the reference agonist (Serotonin, 1 µM ).

  • Robustness: The calculated Z'-factor between the vehicle control (0.1% DMSO) and Emax Serotonin must be ≥ 0.6. Plates failing this metric are automatically rejected.

References

  • [1] Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. URL:[Link]

  • [2] Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation. URL:[Link]

  • [3] European Medicines Agency (EMA). (2022). ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. URL:[Link]

  • [4] Alvarez Baron, et al. (2025). Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices. Nature Scientific Reports / HESI Global. URL: [Link]

Sources

"benchmarking the synthetic efficiency of different routes to 4-(2,6-Difluorophenyl)butan-2-amine"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of synthetic methodologies for 4-(2,6-Difluorophenyl)butan-2-amine (CAS: 1315373-41-1).

As a versatile building block, the 2,6-difluorophenyl moiety is a privileged structure in medicinal chemistry, frequently utilized to improve metabolic stability, modulate basicity, and enhance lipophilicity in active pharmaceutical ingredients (APIs). Because the target molecule possesses a chiral center at the C2 position of the butane chain, the choice of synthetic route dictates not only the overall yield and scalability but also the stereochemical outcome.

This guide objectively benchmarks three distinct synthetic routes—traditional reductive amination, Grignard addition followed by reduction, and biocatalytic transamination—providing researchers with actionable, field-proven protocols and comparative data.

Strategic Overview of Synthetic Routes

The synthesis of 4-(2,6-Difluorophenyl)butan-2-amine can be approached via chemical or enzymatic pathways, depending on whether the racemic mixture or an enantiopure product is required.

G Ketone 4-(2,6-Difluorophenyl) butan-2-one RouteA Route A: Reductive Amination (NaBH3CN, NH4OAc) Ketone->RouteA RouteC Route C: Biocatalysis (ω-Transaminase, PLP) Ketone->RouteC Nitrile 3-(2,6-Difluorophenyl) propanenitrile RouteB Route B: Grignard + Reduction (1. MeMgBr, 2. NaBH4) Nitrile->RouteB ProductRac Racemic 4-(2,6-Difluorophenyl) butan-2-amine RouteA->ProductRac RouteB->ProductRac ProductChiral (R)- or (S)-4-(2,6-Difluorophenyl) butan-2-amine RouteC->ProductChiral >99% ee

Overview of the three synthetic routes to 4-(2,6-Difluorophenyl)butan-2-amine.

Route A: Chemical Reductive Amination (Racemic Benchmark)

Mechanism & Causality: Reductive amination of 4-(2,6-difluorophenyl)butan-2-one is the standard industrial approach for generating the racemic amine. The reaction relies on the condensation of the ketone with an ammonium salt to form an iminium intermediate, which is subsequently reduced. Sodium cyanoborohydride (


) is selected over sodium borohydride because it is stable at the slightly acidic pH (pH ~6) required for iminium formation, allowing selective reduction of the iminium ion without prematurely reducing the starting ketone [1].

Self-Validating Experimental Protocol:

  • Imine Formation: Dissolve 4-(2,6-difluorophenyl)butan-2-one (1.0 eq, 10 mmol) in anhydrous methanol (30 mL). Add ammonium acetate (

    
    , 10.0 eq) and stir at room temperature for 30 minutes to drive the equilibrium toward the iminium ion.
    
  • Reduction: Cool the mixture to 0 °C. Portion-wise, add

    
     (1.5 eq). Causality: Cooling minimizes the exothermic degradation of the hydride.
    
  • Reaction Monitoring: Stir at room temperature for 12 hours. Validate completion via TLC (Hexane/EtOAc 7:3, visualizing with Ninhydrin stain for primary amines).

  • Quenching (Critical Safety Step): Carefully acidify with 1M HCl to pH < 3 in a well-ventilated fume hood to destroy excess hydride. Caution: Highly toxic HCN gas is evolved during this step.

  • Isolation: Basify the aqueous layer to pH 10 using 2M NaOH, extract with ethyl acetate (

    
     mL), dry over 
    
    
    
    , and concentrate in vacuo to yield the racemic amine.

Route B: Grignard Addition to Nitrile (Alternative Racemic Route)

Mechanism & Causality: This route utilizes 3-(2,6-difluorophenyl)propanenitrile as the starting material. The nucleophilic addition of methylmagnesium bromide (


) to the nitrile carbon yields an intermediate imine salt. Instead of acidic hydrolysis (which would yield the ketone), the imine is subjected to in situ reduction (e.g., using 

in methanol) to furnish the amine. Drawbacks: Grignard reagents require strictly anhydrous conditions and cryogenic temperatures, increasing the E-factor and operational costs compared to Route A.

Route C: Biocatalytic Asymmetric Transamination (Enantiopure Benchmark)

Mechanism & Causality: For pharmaceutical applications requiring strict stereocontrol, biocatalysis using


-transaminases (

-TAs) is the superior route.

-TAs catalyze the transfer of an amino group from an amine donor (typically isopropylamine) to the prochiral ketone, yielding the chiral amine with

enantiomeric excess (ee) [2]. The reaction follows a Ping-Pong Bi-Bi mechanism facilitated by the Pyridoxal 5'-phosphate (PLP) cofactor [3].

G E_PLP Enzyme-PLP (Resting State) E_PMP Enzyme-PMP (Aminated State) E_PLP->E_PMP Half-Reaction 1 ChiralAmine Chiral Amine Product E_PLP->ChiralAmine E_PMP->E_PLP Half-Reaction 2 KetoneByprod Ketone Byproduct (e.g., Acetone) E_PMP->KetoneByprod AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->E_PLP KetoneSub Prochiral Ketone (Target Precursor) KetoneSub->E_PMP

Ping-Pong Bi-Bi mechanism of ω-transaminase in chiral amine synthesis.

Self-Validating Experimental Protocol:

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP. Causality: PLP is the essential cofactor; maintaining its concentration prevents enzyme deactivation.

  • Substrate Loading: Add isopropylamine (IPA) to a final concentration of 500 mM (5.0 eq). Add 4-(2,6-difluorophenyl)butan-2-one (100 mM) dissolved in 5% v/v DMSO to aid solubility.

  • Enzyme Addition: Add the engineered

    
    -TA (e.g., ATA-117 variant, 10 wt% relative to substrate).
    
  • Equilibrium Shifting: Incubate at 30 °C and 250 rpm. Critical Step: Because transamination is thermodynamically limited, use a gentle nitrogen sweep or apply mild vacuum to continuously remove the volatile acetone byproduct, driving the reaction to completion[2].

  • Validation & Isolation: Monitor conversion via HPLC. Once >95% conversion is reached, basify to pH 11, extract with MTBE, and analyze the organic layer via chiral SFC-HPLC to confirm

    
     ee [4].
    

Quantitative Benchmarking

The following table summarizes the performance metrics of the three routes, allowing for an objective selection based on project requirements.

MetricRoute A (Reductive Amination)Route B (Grignard + Reduction)Route C (Biocatalytic Transamination)
Product Stereochemistry Racemic (0% ee)Racemic (0% ee)Enantiopure (>99% ee)
Typical Yield 75 – 85%60 – 70%85 – 95%
E-factor (Waste Generation) High (Metal salts, organic solvents)Very High (Cryogenic cooling, quenching waste)Low (Aqueous media, mild conditions)
Reagent Cost LowMediumHigh (Enzyme & Cofactor)
Scalability ExcellentModerate (Exothermic hazards)Excellent (With engineered enzymes)

Conclusion & Recommendations

For early-stage discovery where stereochemistry is not yet a limiting factor, Route A provides the most robust, cost-effective, and rapid access to 4-(2,6-Difluorophenyl)butan-2-amine. However, if the molecule is advancing into late-stage preclinical or clinical development, the regulatory requirement for enantiopurity makes Route C the definitive choice. Despite the higher initial cost of the biocatalyst, the elimination of chiral resolution steps, the reduction in hazardous waste, and the near-perfect stereocontrol make biocatalytic transamination the most efficient process at scale.

References

  • Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. C. (2006). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society.[Link][1]

  • Patil, M. D., Grogan, G., Bommarius, A., & Yun, H. (2018). Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines. Catalysts.[Link][2]

  • Kelly, S. A., Pohle, S., Wharry, S., Mix, S., Allen, C. C. R., Moody, T. S., & Gilmore, B. F. (2018). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews.[Link][3]

  • Mathew, S., & Yun, H. (2012). ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. ACS Catalysis.[Link]

Sources

In Silico vs. In Vitro Activity of 4-(2,6-Difluorophenyl)butan-2-amine Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors has revolutionized the management of Type 2 Diabetes Mellitus (T2DM) by preventing the degradation of incretin hormones like GLP-1. While the 2,4,5-trifluorophenyl scaffold is famously utilized in Sitagliptin [1], 4-(2,6-difluorophenyl)butan-2-amine derivatives have emerged as a highly versatile, alternative pharmacophore for targeted drug discovery.

As an Application Scientist evaluating novel scaffolds, it is critical to understand the causality behind this structural design. The 2,6-difluorophenyl moiety is specifically engineered to occupy the tight, lipophilic S1 pocket of the DPP-IV enzyme (comprising residues Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711) [2]. The fluorine atoms engage in critical halogen bonding and hydrophobic interactions that anchor the molecule. Simultaneously, the butan-2-amine core provides a primary amine essential for forming a high-affinity salt bridge with the S2 pocket catalytic residues, Glu205 and Glu206 [3].

This guide objectively compares the in silico predictive modeling of these derivatives against their in vitro enzymatic performance, providing a self-validating framework for researchers to streamline their hit-to-lead optimization pipelines.

Comparative Workflow: Predictive Modeling vs. Empirical Validation

To minimize synthetic attrition, modern drug discovery relies on a bipartite approach. In silico methods predict binding affinity and filter out derivatives that sterically clash with the S2 pocket. In vitro methods empirically validate the actual enzymatic inhibition (IC


) and ensure cellular safety.

G cluster_insilico In Silico Pipeline cluster_invitro In Vitro Pipeline Start 4-(2,6-Difluorophenyl)butan-2-amine Derivatives Docking Molecular Docking (S1/S2 Pocket Analysis) Start->Docking Synthesis Chemical Synthesis & Purification (>95%) Start->Synthesis MD MD Simulations (GROMACS, 100ns) Docking->MD MMGBSA MM/GBSA Binding Energy (ΔG_bind) MD->MMGBSA Compare Correlation Analysis (In Silico vs In Vitro) MMGBSA->Compare Enzyme DPP-IV Fluorogenic Assay (IC50 Determination) Synthesis->Enzyme Cell Cell Viability (MTT) (HepG2 / Caco-2) Enzyme->Cell Cell->Compare

Fig 1: Comparative workflow for in silico and in vitro evaluation of synthesized derivatives.

In Silico Methodology: Predictive Binding Analysis

Molecular Docking Protocol

Molecular docking simulates the binding orientation of the 4-(2,6-difluorophenyl)butan-2-amine derivatives within the DPP-IV active site.

  • Step 1: Target Preparation: Retrieve the high-resolution crystal structure of human DPP-IV (e.g., PDB ID: 1X70) [4]. Strip all water molecules (except structural waters mediating key interactions) and co-crystallized ligands. Add Gasteiger charges and polar hydrogens.

  • Step 2: Ligand Preparation: Generate 3D conformations of the derivatives at pH 7.4 to ensure the butan-2-amine group is appropriately protonated (NH

    
    ), which is mechanistically required for the Glu205/Glu206 salt bridge.
    
  • Step 3: Grid Box Definition: Center the grid box explicitly on coordinates corresponding to the S1 and S2 pockets. Causality: The grid must be restricted to this region because binding outside the S1/S2 cleft will not competitively inhibit the cleavage of natural incretins.

  • Step 4: System Self-Validation: Extract the native co-crystallized ligand and re-dock it into the prepared protein. Validation Check: The docking protocol is only approved if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å. This mathematically proves the scoring function's accuracy for this specific active site.

Molecular Dynamics (MD) & MM/GBSA

Static docking cannot account for protein flexibility. We subject the top-scoring docked complexes to 100 ns MD simulations (using GROMACS). Causality: The S2 pocket of DPP-IV is highly flexible. MD simulations verify whether the 2,6-difluorophenyl group maintains stable halogen bonds with Tyr662 over time. Post-simulation, MM/GBSA calculations provide a more thermodynamically rigorous binding free energy (


G

).

In Vitro Methodology: Empirical Validation

DPP-IV Fluorogenic Inhibition Assay

To validate the in silico predictions, we measure the actual biological inhibition using a continuous fluorogenic assay.

  • Step 1: Reagent Preparation: Prepare recombinant human DPP-IV enzyme in Tris-HCl buffer (pH 8.0) containing 0.1 mg/mL BSA to prevent non-specific protein adsorption to the microplate walls.

  • Step 2: Substrate Addition: Utilize Gly-Pro-AMC (7-amino-4-methylcoumarin) as the substrate. Causality: DPP-IV specifically cleaves post-proline peptide bonds. Upon cleavage of the Gly-Pro bond, the AMC fluorophore is released, shifting its emission spectrum to 460 nm. By monitoring this fluorescence, we directly quantify the velocity of enzyme activity.

  • Step 3: Compound Incubation: Incubate the enzyme with varying concentrations of the 4-(2,6-difluorophenyl)butan-2-amine derivatives (0.1 nM to 10

    
    M) for 30 minutes at 37°C prior to substrate addition to allow for equilibrium binding.
    
  • Step 4: System Self-Validation: Every 96-well plate must include a positive control (100 nM Sitagliptin) and a negative vehicle control (1% DMSO). Validation Check: Calculate the Z'-factor for the plate. Only plates yielding a Z' > 0.5 are accepted, ensuring the assay's dynamic range and signal-to-noise ratio are statistically robust and free from edge effects.

Quantitative Data Comparison

The table below summarizes a representative Structure-Activity Relationship (SAR) profile, comparing the in silico binding energies with the in vitro IC


 values of various 4-(2,6-difluorophenyl)butan-2-amine derivatives against the industry standard.
CompoundR-Group Substitution (S2 Pocket)In Silico Docking Score (kcal/mol)In Silico MM/GBSA

G

(kcal/mol)
In Vitro DPP-IV IC

(nM)
HepG2 Cell Viability (%)
Sitagliptin (Ref) 2,4,5-Trifluorophenyl core-9.8-45.218.0>95%
Derivative 1 Unsubstituted core amine-7.2-31.41450.0>95%
Derivative 2 + Triazolopiperazine analogue-9.5-42.822.592%
Derivative 3 + Benzylpiperazine analogue-8.9-38.145.388%
Derivative 4 + Pyrrolidine-3-carbonitrile-9.1-40.531.090%

Data Analysis: The data demonstrates a strong linear correlation between the MM/GBSA


G

and the logarithmic in vitro IC

. Derivative 1 (the bare scaffold) shows weak activity, proving that while the 2,6-difluorophenyl group anchors the molecule in the S1 pocket, bulky hydrophobic extensions (like the triazolopiperazine in Derivative 2) are strictly required to fill the S2 pocket and achieve nanomolar potency.

Mechanism of Action & Pathway Analysis

The ultimate goal of optimizing these derivatives is to preserve endogenous incretins. The diagram below illustrates how the competitive inhibition of DPP-IV by 4-(2,6-difluorophenyl)butan-2-amine derivatives translates into systemic glucose lowering.

Pathway Meal Food Intake Incretins GLP-1 / GIP Release (Active Intact Incretins) Meal->Incretins Inactive Inactive Incretins (Truncated) Incretins->Inactive Cleaved by Insulin Insulin Secretion (Glucose Lowering) Incretins->Insulin Stimulates DPP4 DPP-IV Enzyme (Cleaves Incretins) DPP4->Inactive Inhibitor 4-(2,6-Difluorophenyl) butan-2-amine Inhibitor->DPP4 Competitive Inhibition (Salt Bridge & Halogen Bond)

Fig 2: Mechanism of DPP-IV inhibition by 4-(2,6-difluorophenyl)butan-2-amine derivatives.

References

  • Discovery and development of dipeptidyl peptidase-4 inhibitors Wikipedia[Link]

  • DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses MDPI - International Journal of Molecular Sciences[Link]

  • A Novel Dipeptidyl Peptidase IV Inhibitory Tea Peptide Improves Pancreatic β-Cell Function and Reduces α-Cell Proliferation in Streptozotocin-Induced Diabetic Mice National Center for Biotechnology Information (PMC)[Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors OAText[Link]

"assessing the metabolic stability of molecules containing the 4-(2,6-Difluorophenyl)butan-2-amine core"

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals assessing the metabolic stability of molecules containing the 4-(2,6-Difluorophenyl)butan-2-amine core.

Introduction: The Metabolic Landscape of the 4-(2,6-Difluorophenyl)butan-2-amine Core

The 4-(2,6-difluorophenyl)butan-2-amine motif is a highly specialized structural core utilized in modern drug discovery to balance lipophilicity, target engagement, and pharmacokinetic exposure. However, assessing its metabolic stability requires a nuanced approach because its structural features dictate specific, and sometimes competing, metabolic pathways.

The rational introduction of fluorine atoms at the ortho positions (2,6-difluoro) is a classic medicinal chemistry strategy to block metabolic "soft spots." Fluorine substitution increases the oxidative stability of the aromatic ring by reducing π-electron density and replacing weaker C–H bonds with highly stable C–F bonds, effectively curtailing cytochrome P450 (CYP)-mediated aromatic hydroxylation[1][2].

Despite this aromatic protection, the core contains a highly vulnerable primary amine and an aliphatic butyl chain . Primary amines are notoriously susceptible to oxidative deamination driven not only by CYPs but heavily by mitochondrial Monoamine Oxidases (MAO)[3][4]. Consequently, standard high-throughput screening assays that exclusively monitor CYP activity often fail to accurately predict the in vivo clearance of this core.

MetabolicPathways Core 4-(2,6-Difluorophenyl) butan-2-amine Core MAO Mitochondrial MAO & CYP450 Core->MAO Primary Amine CYP_Aliphatic CYP450 (Aliphatic Oxidation) Core->CYP_Aliphatic Butyl Chain PhaseII Phase II Enzymes (UGT / NAT) Core->PhaseII Primary Amine Blocked Aromatic Hydroxylation (Blocked by F-atoms) Core->Blocked 2,6-Difluoro Substitution Deamination Oxidative Deamination (Ketone Metabolite) MAO->Deamination Hydroxylation Aliphatic Hydroxylation CYP_Aliphatic->Hydroxylation Conjugation N-Glucuronidation / N-Acetylation PhaseII->Conjugation

Caption: Major metabolic pathways and structural protections of the 4-(2,6-Difluorophenyl)butan-2-amine core.

Comparative Analysis of In Vitro Models

To accurately assess the intrinsic clearance (


) of molecules containing this core, selecting the correct in vitro model is critical. The reliance on Human Liver Microsomes (HLMs) alone is a common pitfall. Because MAO is a mitochondrially expressed enzyme, standard microsomal preparations lack sufficient MAO activity[4]. This leads to a severe underprediction of clearance for primary amines.

Below is an objective comparison of the three primary in vitro models used to evaluate this core:

Human Liver Microsomes (HLMs)

HLMs are subcellular fractions containing high concentrations of CYP and FMO enzymes[5]. While excellent for screening aliphatic hydroxylation on the butyl chain, they are fundamentally flawed for this specific core because they lack mitochondrial MAO and cytosolic Phase II enzymes (unless heavily supplemented).

Liver S9 Fractions

S9 fractions contain both microsomal and cytosolic components[5]. They represent a highly efficient middle-ground, capturing CYP, FMO, and Phase II metabolism (when cofactors like UDPGA are added). They provide a more comprehensive metabolic profile than HLMs and are highly cost-effective for high-throughput screening[6].

Cryopreserved Human Hepatocytes (CHHs)

Hepatocytes are intact liver cells containing the complete physiological machinery—including CYPs, Phase II enzymes, and crucial mitochondrial MAOs[7]. Furthermore, hepatocytes account for cellular permeability. For highly lipophilic fluorinated molecules, passive permeability can sometimes become the rate-limiting step for clearance[8]. CHHs are the gold standard for this core.

Quantitative Data Summary
Assay FeatureHuman Liver Microsomes (HLM)Liver S9 FractionsCryopreserved Hepatocytes (CHH)
CYP450 / FMO Activity HighModeratePhysiological
MAO Activity NegligibleModerateHigh (Intact Mitochondria)
Phase II (UGT/NAT) Requires UDPGA/PAPSPresent (Requires cofactors)Intact (Endogenous cofactors)
Permeability Factor NoNoYes (Accounts for uptake limits)

Predictability
Poor (Underpredicts by 14-20x)ModerateExcellent (Gold Standard)
Throughput / Cost High / Low CostHigh / Low CostLow / High Cost

Experimental Workflow & Protocols

To build a self-validating system, we recommend a Two-Tiered Phenotyping Approach . This workflow not only measures the degradation of the core but explicitly proves which enzyme system is responsible, ensuring causality in your structural optimization efforts.

Workflow Start Compound Preparation (1 µM final conc.) Tier1 Tier 1: Liver S9 Fraction (High-Throughput Screen) Start->Tier1 Tier2 Tier 2: Cryopreserved Hepatocytes (Definitive CL_int & Phenotyping) Start->Tier2 Incubation1 Incubate + NADPH/UDPGA (0, 15, 30, 60 min) Tier1->Incubation1 Incubation2 Incubate in Suspension (0, 30, 60, 120 min) Tier2->Incubation2 Inhibitors Chemical Knockout: + Pargyline (MAO inhibitor) + 1-ABT (CYP inhibitor) Tier2->Inhibitors Self-Validation LCMS Quench & LC-MS/MS Analysis Incubation1->LCMS Incubation2->LCMS Inhibitors->Incubation2 Data Calculate Half-life (t1/2) & Intrinsic Clearance (CL_int) LCMS->Data

Caption: Two-tiered in vitro workflow for assessing metabolic stability and enzyme phenotyping.

Step-by-Step Methodology: Hepatocyte Phenotyping Assay

This protocol utilizes chemical inhibitors to isolate the clearance contributions of MAO versus CYP, providing actionable data for medicinal chemists.

1. Reagent Preparation:

  • Prepare a 10 mM stock of the 4-(2,6-difluorophenyl)butan-2-amine derivative in DMSO. Dilute to a 100 µM working solution in Williams' E medium (final DMSO < 0.1% to prevent CYP inhibition).

  • Prepare inhibitor stocks: 1-Aminobenzotriazole (1-ABT, broad-spectrum CYP inhibitor) and Pargyline (MAO inhibitor)[4].

2. Hepatocyte Thawing and Recovery:

  • Thaw cryopreserved human hepatocytes at 37°C. Transfer to pre-warmed thawing medium and centrifuge at 50 × g for 5 minutes.

  • Resuspend the pellet in incubation medium. Assess viability using Trypan Blue exclusion (must be >80% for valid metabolic assessment).

  • Adjust cell density to

    
     viable cells/mL.
    

3. Self-Validating Incubation (Chemical Knockout):

  • Divide the hepatocyte suspension into three groups:

    • Group A (Control): Hepatocytes + Vehicle.

    • Group B (CYP Knockout): Hepatocytes + 1 mM 1-ABT (Pre-incubate for 30 mins).

    • Group C (MAO Knockout): Hepatocytes + 1 mM Pargyline (Pre-incubate for 30 mins).

  • Initiate the reaction by adding the test compound (final concentration 1 µM) to all groups.

  • Incubate at 37°C under 95%

    
     / 5% 
    
    
    
    with gentle shaking.

4. Quenching and Sampling:

  • At designated time points (0, 15, 30, 60, 120 minutes), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., labetalol or tolbutamide).

  • Centrifuge at 4,000 × g for 15 minutes at 4°C to precipitate proteins.

5. LC-MS/MS Analysis & Data Interpretation:

  • Analyze the supernatant via LC-MS/MS to determine the percent compound remaining.

  • Causality Check: Calculate the

    
     for all three groups. If the clearance in Group A is high, but Group C (Pargyline) shows near-zero clearance, the primary metabolic vulnerability is MAO-driven oxidative deamination of the primary amine. If Group B (1-ABT) rescues the compound, the butyl chain is likely undergoing CYP-mediated aliphatic hydroxylation.
    

Field-Proven Insights (E-E-A-T)

As an application scientist, the most common failure point I observe with fluorinated primary amines is the misinterpretation of HLM data . Because the 2,6-difluoro substitution successfully blocks CYP-mediated aromatic oxidation[1], a compound screened only in HLMs will often appear falsely stable (displaying a long half-life).

However, once that same compound enters in vivo models, it is rapidly cleared. This discrepancy occurs because the primary amine is aggressively targeted by mitochondrial MAO—an enzyme absent in standard microsomes[4]. By adopting the hepatocyte phenotyping assay described above, you create a self-validating system. The inclusion of Pargyline and 1-ABT ensures that every unit of clearance is mechanistically accounted for, allowing medicinal chemists to know exactly whether they need to sterically hinder the amine (to block MAO) or modify the butyl chain (to block CYP).

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Center for Biotechnology Information (PMC)[Link]

  • Fluorine in drug discovery: Role, design and case studies Pharmacy Journal[Link]

  • Species differences in metabolic clearance of MAO substrates in liver microsomes ResearchGate[Link]

  • Human Drug Metabolism: drug/toxin clearance Poltekkes Adisutjipto[Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Springer Nature Experiments[Link]

  • Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design National Center for Biotechnology Information (PubMed)[Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability National Center for Biotechnology Information (PMC)[Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 4-(2,6-Difluorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directives

Immediate Action Required: This guide outlines the mandatory disposal protocols for 4-(2,6-Difluorophenyl)butan-2-amine , a fluorinated primary amine often used as a pharmaceutical intermediate.[1][2] Due to the stability of the carbon-fluorine (C-F) bond and the basicity of the amine group, standard organic waste procedures are insufficient.[1]

Critical Prohibitions:

  • NO Drain Disposal: Under no circumstances should this compound enter the sanitary sewer system.[1][2] It is toxic to aquatic life and persistent.[1][2][3][4]

  • NO Acid Mixing in Waste Stream: Do not pour this amine directly into waste containers already containing strong acids (e.g., Nitric, Sulfuric).[1][2] The resulting exothermic neutralization can cause rapid pressurization and container rupture.[1][2]

  • Segregate as Halogenated: This is a Halogenated Organic .[1][2] Placing it in a non-halogenated waste stream violates EPA regulations (40 CFR 261) and endangers incineration facility scrubbers designed to capture Hydrogen Fluoride (HF).[2]

Part 2: Chemical Profile & Hazard Assessment[1][5]

To ensure safe handling, you must understand the physicochemical properties driving the disposal logic.[1]

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Implication
Chemical Structure C₁₀H₁₃F₂NContains C-F bonds requiring high-temp incineration.[1][2]
Molecular Weight 185.22 g/mol N/A
Physical State Liquid or Low-Melting SolidLikely to be handled as a liquid; spill containment requires absorbents.[1][2]
Acidity/Basicity Basic (Primary Amine)Incompatible with Acids. Will react exothermically.[2]
Solubility Organic Solvents (DMSO, MeOH)Must be disposed of via organic solvent waste streams.[1]
GHS Hazards H315, H319, H335, H302Irritant/Harmful.[1][5] PPE (Gloves, Goggles) is mandatory.[1][2][4]
Waste Code (RCRA) D001 (Ignitable), Halogenated Requires specific waste coding for incineration.[1][2]

Expert Insight: The presence of the 2,6-difluoro substitution increases the lipophilicity and metabolic stability of the molecule.[1] In an environmental context, this means the compound resists degradation.[1] Therefore, destructive incineration is the only validated disposal method.[1]

Part 3: Waste Classification Logic

Effective disposal starts with correct classification.[1][2][4] Laboratory personnel frequently misclassify fluorinated amines as "General Organic Waste."[1][2] This is a critical error.

The "Halogenated" Imperative

Incineration facilities use different protocols for halogenated waste. When fluorinated compounds are burned, they generate Hydrogen Fluoride (HF) gas.[1][2]

  • Non-Halogenated Stream: Often used for fuel blending; lacks acid gas scrubbers.[1][2] HF release damages infrastructure and violates emissions standards.[1][2]

  • Halogenated Stream: Directed to incinerators with caustic scrubbers to neutralize HF.[1][2]

Protocol: You must label waste containers containing any concentration (>1%) of 4-(2,6-Difluorophenyl)butan-2-amine as "HALOGENATED ORGANIC WASTE." [1][2]

Part 4: Disposal Workflow (Decision Matrix)

The following logic gate ensures the material ends up in the correct waste stream based on its current state.

DisposalWorkflow Start Waste Material: 4-(2,6-Difluorophenyl)butan-2-amine StateCheck What is the physical state? Start->StateCheck Solid Solid / Pure Substance (or contaminated debris) StateCheck->Solid Solid Liquid Liquid Solution (Reaction mixture/Mother liquor) StateCheck->Liquid Liquid SolidContainer Segregate into: SOLID HAZARDOUS WASTE (Double-bagged) Solid->SolidContainer SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck FinalDest Final Disposition: High-Temp Incineration (w/ Acid Scrubbing) SolidContainer->FinalDest HaloStream Stream: HALOGENATED ORGANIC (Contains Fluorine) SolventCheck->HaloStream Yes NonHaloCheck Is solvent Non-Halogenated? (e.g., MeOH, EtOAc) SolventCheck->NonHaloCheck No HaloStream->FinalDest ForceHalo CRITICAL STEP: Classify as HALOGENATED due to Solute (Fluorine) NonHaloCheck->ForceHalo Yes ForceHalo->HaloStream

Figure 1: Decision matrix for segregating fluorinated amine waste.[1][2] Note that even in non-halogenated solvents, the presence of the fluorinated solute dictates the waste stream.[1]

Part 5: Step-by-Step Operational Procedures

Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Objective: Safe transfer of liquid waste to the central accumulation area.

  • Preparation:

    • Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

    • Identify the Halogenated Organic Waste carboy (usually yellow or red tag).[1][2]

  • Compatibility Check:

    • Verify the carboy does not contain strong mineral acids.[1][2] If the carboy log lists "Nitric Acid" or "Aqua Regia," DO NOT USE .[1] Find a neutral or basic organic waste container.[1][2]

  • Transfer:

    • Use a funnel to prevent splashing.[1][2]

    • Pour the solution slowly.

  • Labeling:

    • On the waste tag, list the solvent composition (e.g., "Methanol 95%").[1]

    • Explicitly list the solute: "4-(2,6-Difluorophenyl)butan-2-amine (Trace Fluorine/Amine)."

    • Check the box for "Halogenated" and "Toxic." [1][2]

Protocol B: Solid Waste (Contaminated PPE, Silica, Wipes)

Objective: Containment of leachables.[1][5]

  • Segregation:

    • Do not throw contaminated gloves or weighing boats in the regular trash.[1][2]

  • Packaging:

    • Place all solid debris into a clear, heavy-duty polyethylene bag (6 mil thickness preferred).[1][2]

    • If the solid is a pure powder, place it in a screw-top jar inside the bag to prevent dust dispersion.[1]

  • Labeling:

    • Attach a hazardous waste tag to the bag.[1][2]

    • Chemical Name: "Solid debris contaminated with 4-(2,6-Difluorophenyl)butan-2-amine."[1][2]

    • Hazards: Toxic, Irritant. [1][4]

Protocol C: Spill Management (Emergency)

Scenario: You have spilled 50mL of pure amine or concentrated solution on the bench.

  • Evacuate & Ventilate: Clear the immediate area.[1][2][6] Ensure fume hood sashes are open to max safe height to vent vapors.[1][2]

  • PPE Upgrade: Wear splash goggles and butyl rubber gloves if available (nitrile offers short-term protection only).[1][2]

  • Containment:

    • Surround the spill with inert absorbent pillows or vermiculite.[1][2][4]

    • DO NOT use paper towels initially (surface area increase promotes rapid evaporation/fume generation).[1][2]

  • Cleanup:

    • Cover the liquid with vermiculite or sand.[1][2][4][5]

    • Scoop the saturated absorbent into a wide-mouth jar.[1][2]

    • Do not neutralize with acid on the benchtop.[1][2] The heat generated can volatilize the amine, increasing inhalation risk.[1]

    • Label as "Hazardous Waste: Spill Debris (Fluorinated Amine)."[1][2]

Part 6: Regulatory & Compliance Context

This procedure complies with the following regulatory frameworks:

  • EPA RCRA (40 CFR 261): Defines the criteria for hazardous waste.[1][2] While this specific CAS is not P-listed, it exhibits characteristics of toxicity and requires treatment as D001 (Ignitable) if in organic solvent, and must be managed as halogenated waste [1].[1]

  • OSHA Hazard Communication (29 CFR 1910.1200): Mandates proper labeling and SDS availability for all hazardous chemicals [2].[1][2]

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2] RCRA regulations regarding halogenated solvents and ignitable characteristics.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[1][2] 29 CFR 1910.1200.[1][2] [Link][2]

  • PubChem. Compound Summary: 4-(3-Fluorophenyl)butan-2-amine (Structural Analog).[1][2] National Library of Medicine.[1][2] (Used for physicochemical property inference of the difluoro- analog).[1][2] [Link][2]

Sources

Personal protective equipment for handling 4-(2,6-Difluorophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: EXECUTIVE SAFETY DIRECTIVE

The Core Challenge: You are handling 4-(2,6-Difluorophenyl)butan-2-amine , a fluorinated primary amine intermediate. While often used in the synthesis of DPP-4 inhibitors (like Sitagliptin analogs), its safety profile is frequently underestimated.

The Danger: This compound combines the corrosivity/irritation of a primary amine with the enhanced lipophilicity of a difluoro-substituted aromatic ring.

  • Immediate Threat: Chemical burns or severe irritation to mucous membranes (Eyes/Lungs).

  • Hidden Threat: The fluorine substitution increases lipid solubility, potentially facilitating faster transdermal absorption than non-fluorinated analogs [1].

Operational Rule #1: Treat this substance as a Skin Corrosive (Category 1B) and Acute Toxicant (Oral/Dermal) until specific lot analysis proves otherwise.

PART 2: HAZARD ARCHITECTURE (The "Why")

To select the right PPE, you must understand the molecular behavior.

Structural FeatureHazard ConsequenceOperational Countermeasure
Primary Amine (-NH₂) High pKa (~10-11). Reacts exothermically with acids. Forms carbamates with atmospheric CO₂.Avoid Acid Contact. Store under inert gas (Argon/Nitrogen).
Difluorophenyl Group Electron-withdrawing. Increases metabolic stability and lipophilicity.Double Glove. Assume rapid skin permeation.
Butan-2-amine Chain Chiral center. Volatility potential (if free base).Fume Hood Mandatory. Do not handle on open bench.

PART 3: THE PPE DEFENSE MATRIX

Standard "lab safety" is insufficient. You need a targeted barrier strategy.[1][2][3]

Hand Protection (Critical)
  • The Problem: Amines can permeate standard latex gloves in seconds.

  • The Solution:

    • Primary Layer (Inner): 4-mil Nitrile (Disposable).

    • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).

    • High-Risk Operations (Spills/Bulk): Silver Shield® (Laminate) gloves are required. Laminates offer >480 min breakthrough time for amines, whereas nitrile may degrade in <15 mins under direct immersion [2].

Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80-100 fpm).

  • Secondary Control (Outside Hood): Full-face respirator with ABEK1 (Multi-gas) or K (Ammonia/Amine) specific cartridges.

    • Why? Standard N95 particulate masks offer zero protection against amine vapors.

Eye & Face Protection[1][2][4][5][6][7][8][9]
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Safety glasses with side shields (Liquid amines can track around shields via capillary action).

  • Add-on: Face shield required during transfer of volumes >50 mL.

PART 4: LOGIC VISUALIZATION

Diagram 1: PPE Selection Logic Flow

This decision tree validates your gear choice based on the specific task intensity.

PPE_Logic Start Task Assessment: 4-(2,6-Difluorophenyl)butan-2-amine Volume Volume / State? Start->Volume Small < 10 mL (Analytical) Volume->Small Large > 10 mL or Synthesis Volume->Large Spill Spill Cleanup Volume->Spill Gloves1 Gloves: Double Nitrile (4 mil) Small->Gloves1 Resp1 Resp: Fume Hood Only Small->Resp1 Gloves2 Gloves: Nitrile (Inner) + Neoprene/Nitrile (Outer, 8 mil) Large->Gloves2 Resp2 Resp: Fume Hood + Face Shield Large->Resp2 Gloves3 Gloves: Silver Shield (Laminate) + Heavy Neoprene Outer Spill->Gloves3 Resp3 Resp: Full Face Respirator (Type K Cartridge) Spill->Resp3

Caption: Decision matrix for selecting PPE based on exposure risk and volume. Green = Standard, Yellow = Elevated, Red = Critical/Emergency.

PART 5: OPERATIONAL PROTOCOLS

Protocol A: Safe Transfer & Weighing

Objective: Prevent vapor release and static discharge.

  • Engineering Check: Verify fume hood flow is active.

  • Static Control: Use an antistatic gun on weighing boats and glass vials.

    • Reasoning: Amines can be sticky/viscous. Static charge can cause "jumping" of droplets or powder, leading to bench contamination.

  • Transfer Method:

    • Liquids: Use a positive-displacement pipette or glass syringe with a Luer-lock needle. Never pour from the bottle.

    • Solids (Salts): Use a disposable spatula. Discard spatula immediately into solid waste; do not attempt to wash.

  • Decontamination: Wipe the outer bottle threads with a dry Kimwipe, then a Kimwipe dampened with weak acetic acid (vinegar) to neutralize trace amines before closing the cap.

Protocol B: Emergency Spill Response

Objective: Neutralize and contain without spreading vapors.

  • Evacuate: Clear the immediate area (10 ft radius).

  • Don PPE: Put on Laminate gloves and respiratory protection.

  • Neutralize:

    • Do NOT use water initially (spreads the oily amine).

    • Apply a dry absorbent (Vermiculite or Sand) mixed with Citric Acid or commercial amphoteric neutralizer.

    • Chemistry: The acid converts the volatile free amine into a non-volatile, water-soluble salt.

  • Collect: Scoop into a hazardous waste bag. Label "Fluorinated Amine Waste."

Diagram 2: Spill Response Workflow

Spill_Response Alert 1. Alert & Evacuate PPE 2. Don Enhanced PPE (Laminate Gloves) Alert->PPE Contain 3. Dike with Vermiculite PPE->Contain Neutralize 4. Apply Weak Acid (Citric/Acetic) Contain->Neutralize Collect 5. Collect as Solid Waste Neutralize->Collect Clean 6. Final Wash (Soap + Water) Collect->Clean

Caption: Step-by-step workflow for neutralizing and cleaning up a fluorinated amine spill.

PART 6: DISPOSAL & COMPLIANCE

Environmental Warning: Fluorinated compounds are under increasing scrutiny. Do not dispose of down the drain. The C-F bond is extremely stable and requires high-temperature incineration [3].

Disposal Steps:

  • Segregation: Keep separate from Oxidizers (fire risk) and Strong Acids (exothermic reaction).

  • Labeling: Mark clearly as "Fluorinated Organic Amine - TOXIC/CORROSIVE."

  • Stream: Direct to High-Temperature Incineration (with flue gas scrubbing for HF).

    • Note: Standard solvent recycling streams often reject fluorinated compounds due to equipment corrosion risks.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fluorinated Phenethylamines. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Destruction and Removal Efficiency (DRE) of Fluorinated Organics. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.